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  • Product: 1,4-dimethyl-1H-pyrazole-3-sulfonamide
  • CAS: 2109755-40-8

Core Science & Biosynthesis

Foundational

1,4-dimethyl-1H-pyrazole-3-sulfonamide chemical properties

Topic: 1,4-Dimethyl-1H-pyrazole-3-sulfonamide Chemical Properties Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide [1][2] Executive Summary 1,4-Dimethyl-1H-pyrazole-3...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1,4-Dimethyl-1H-pyrazole-3-sulfonamide Chemical Properties Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

[1][2]

Executive Summary

1,4-Dimethyl-1H-pyrazole-3-sulfonamide (CAS: 2109755-40-8) is a specialized heterocyclic scaffold utilized primarily as a strategic intermediate in the synthesis of agrochemicals (specifically sulfonylurea herbicides) and pharmaceutical agents (COX-2 inhibitors, carbonic anhydrase inhibitors).[1] Distinguished by its specific regiochemistry, this compound features a pyrazole core fixed in the 1H-tautomer by N-methylation, with a second methyl group at position 4 blocking the standard site of electrophilic attack. This structural arrangement directs subsequent functionalization to the sulfonamide moiety or the remaining C5 position, making it a valuable "molecular handle" for structure-activity relationship (SAR) tuning.

Chemical Identity & Physicochemical Profile[3][4][5][6][7]

Nomenclature and Identification
  • IUPAC Name: 1,4-dimethyl-1H-pyrazole-3-sulfonamide[1]

  • CAS Registry Number: 2109755-40-8

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    S
  • Molecular Weight: 175.21 g/mol

  • SMILES: Cn1cc(C)c(S(N)(=O)=O)n1

Physicochemical Properties

The following data represents a synthesis of experimental values and high-confidence predicted models (ACD/Labs, EPISuite) standard for this class of pyrazoles.

PropertyValue / RangeTechnical Context
Physical State White to off-white crystalline solidHigh lattice energy due to intermolecular H-bonding (Sulfonamide NH

O=S).
Melting Point 158 – 162 °CSharp melting range indicates high purity potential; typical for primary sulfonamides.
Solubility DMSO (>50 mg/mL), DMF, MethanolPoor water solubility at neutral pH; soluble in alkaline aqueous media (formation of sulfonamide anion).
pKa (Sulfonamide) 10.2 ± 0.3The -SO

NH

proton is weakly acidic, allowing deprotonation by strong bases (e.g., NaH, K

CO

).
pKa (Pyrazole N2) 2.1 ± 0.2The pyridinic nitrogen (N2) is weakly basic; protonation occurs only under strongly acidic conditions.
LogP 0.35 – 0.65Moderate polarity; sufficient lipophilicity for membrane permeability in biological assays.
H-Bond Donors 2 (Sulfonamide -NH

)
Critical for binding site interactions (e.g., Zn

coordination in metalloenzymes).
H-Bond Acceptors 4 (N2, O=S=O)Facilitates solvation in polar aprotic solvents.

Structural Analysis & Electronic Properties

Regiochemistry and Stability

Unlike unsubstituted pyrazoles which exist in rapid tautomeric equilibrium, 1,4-dimethyl-1H-pyrazole-3-sulfonamide is structurally "locked."

  • N1-Methylation: Fixes the bond order, distinguishing C3 and C5.

  • C4-Methylation: Blocks the most electron-rich site of the pyrazole ring. This prevents unwanted electrophilic aromatic substitution (EAS) at C4 during late-stage functionalization, enhancing the metabolic stability of drugs derived from this scaffold.

Electronic Distribution

The sulfonamide group at C3 exerts a strong electron-withdrawing inductive effect (-I) and mesomeric effect (-M), reducing the electron density of the pyrazole ring. However, the methyl groups at N1 and C4 are weak electron donors (+I), partially compensating for this deactivation.

  • Implication: The C5 proton is relatively acidic compared to simple pyrazoles, making it susceptible to lithiation (C-H activation) for further derivatization.

Synthetic Pathways (Technical Protocols)

Critical Analysis of Synthetic Routes

Direct chlorosulfonation of 1,4-dimethylpyrazole typically favors the C5 position due to the directing effect of the N1 lone pair (ortho-lithiation logic) and steric factors. Therefore, to strictly achieve the 3-sulfonamide regiochemistry, a Sandmeyer-type transformation starting from the 3-amino precursor is the most rigorous and self-validating protocol.

Protocol: Synthesis via Diazotization-Chlorosulfonation

This workflow ensures regiochemical fidelity.

Reagents: 1,4-dimethyl-1H-pyrazol-3-amine, NaNO


, HCl (conc.), SO

(gas) or Na

S

O

, CuCl

(catalyst), NH

OH.

Step-by-Step Methodology:

  • Diazotization (Generation of Electrophile):

    • Dissolve 1,4-dimethyl-1H-pyrazol-3-amine (1.0 eq) in conc. HCl (5.0 eq) at -5°C.

    • Dropwise add aqueous NaNO

      
       (1.1 eq) while maintaining temp < 0°C.
      
    • Checkpoint: The solution must remain clear (diazo salt formation). Appearance of turbidity suggests decomposition.

  • Meerwein Sulfonylation (The "Sandmeyer" Step):

    • Prepare a saturated solution of SO

      
       in glacial acetic acid (or use Na
      
      
      
      S
      
      
      O
      
      
      in acetic acid). Add CuCl
      
      
      (0.2 eq) as a radical catalyst.
    • Pour the cold diazonium solution into the SO

      
      /CuCl
      
      
      
      mixture.
    • Observation: Vigorous gas evolution (N

      
      ) indicates successful coupling. Stir until gas evolution ceases.
      
    • Result: Formation of 1,4-dimethyl-1H-pyrazole-3-sulfonyl chloride .

  • Amination (Sulfonamide Formation):

    • Extract the sulfonyl chloride with DCM (cold).

    • Treat the organic layer directly with excess aqueous NH

      
      OH (28%) or anhydrous NH
      
      
      
      gas at 0°C.
    • Stir for 1 hour. Evaporate solvent.

    • Purification: Recrystallize from Ethanol/Water to remove ammonium salts.

Visualization: Synthesis Workflow

The following diagram illustrates the specific regiochemical pathway.

SynthesisPathway Start 1,4-Dimethyl-1H- pyrazol-3-amine Diazo Diazonium Salt (Intermediate) Start->Diazo NaNO2, HCl < 0°C SulfonylCl 3-Sulfonyl Chloride Diazo->SulfonylCl SO2, CuCl2 AcOH, 25°C (-N2) Product 1,4-Dimethyl-1H- pyrazole-3-sulfonamide SulfonylCl->Product NH4OH 0°C

Figure 1: Regioselective synthesis of the target sulfonamide via the Meerwein reaction pathway.

Reactivity & Application Profile

Sulfonamide N-Alkylation (Sulfonylurea Synthesis)

The primary utility of this compound is the transformation of the -SO


NH

group into a sulfonylurea or sulfonylcarbamate .
  • Mechanism: Deprotonation of the sulfonamide (pKa ~10.2) with a base (DBU or K

    
    CO
    
    
    
    ) creates a nucleophile that attacks isocyanates or carbamates.
  • Application: This linkage is the pharmacophore for ALS-inhibiting herbicides and antidiabetic drugs.

Metal Coordination (Carbonic Anhydrase Inhibition)

The 1,4-dimethyl-1H-pyrazole-3-sulfonamide motif acts as a zinc-binding group (ZBG).

  • Interaction: The sulfonamide nitrogen (as the anion) coordinates directly to the Zn

    
     ion in the active site of Carbonic Anhydrase (CA) enzymes.[2]
    
  • Selectivity: The steric bulk of the 1,4-dimethyl substitution pattern can be exploited to gain selectivity for specific CA isoforms (e.g., tumor-associated CA IX vs. cytosolic CA II).

C5-Functionalization (C-H Activation)

With C4 blocked, the C5 position is the only remaining aromatic C-H bond.

  • Protocol: Lithiation with n-BuLi at -78°C occurs exclusively at C5.

  • Utility: Subsequent quenching with electrophiles (aldehydes, halogens) allows the construction of complex trisubstituted pyrazoles.

References

  • Regioselectivity in Pyrazole Synthesis: Elguero, J., et al. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, Pergamon Press, 1984. (Foundational text on pyrazole tautomerism and reactivity).
  • Sandmeyer-Type Sulfonylation: Meerwein, H., et al. "Über die Überführung von aromatischen Diazoverbindungen in Sulfonsäurechloride." Chemische Berichte, 1957.

  • Sulfonamide Carbonic Anhydrase Inhibitors: Supuran, C. T. "Structure-based drug discovery of carbonic anhydrase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2012.

  • Physicochemical Data Sources: PubChem Compound Summary for substituted pyrazole sulfonamides.

Sources

Exploratory

Technical Guide: Characterization of 1,4-Dimethyl-1H-Pyrazole-3-Sulfonamide

The following technical guide details the characterization of 1,4-dimethyl-1H-pyrazole-3-sulfonamide , a specific regioisomer often encountered as a critical intermediate in the synthesis of selective COX-2 inhibitors, p...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the characterization of 1,4-dimethyl-1H-pyrazole-3-sulfonamide , a specific regioisomer often encountered as a critical intermediate in the synthesis of selective COX-2 inhibitors, protein kinase inhibitors, and agrochemicals.

Part 1: Executive Summary & Compound Profile[1]

1,4-dimethyl-1H-pyrazole-3-sulfonamide is a substituted heteroaromatic sulfonamide. In drug discovery, the pyrazole core serves as a bioisostere for phenyl rings, offering improved solubility and distinct hydrogen-bonding vectors.

The primary analytical challenge with this compound is regioisomerism . The synthesis of N-methyl pyrazoles often yields mixtures of 1,3-, 1,4-, and 1,5-substituted isomers. Specifically, distinguishing the 3-sulfonamide from the thermodynamically favored 5-sulfonamide requires rigorous spectroscopic validation.

Chemical Identity
PropertyDetail
IUPAC Name 1,4-dimethyl-1H-pyrazole-3-sulfonamide
CAS Number 2109755-40-8 (Note: Isomer specific; often confused with 98389-46-9)
Molecular Formula C₅H₉N₃O₂S
Molecular Weight 175.21 g/mol
SMILES Cn1cc(C)c(S(N)(=O)=O)n1
Key Impurities 1,4-dimethyl-1H-pyrazole-5-sulfonamide (Regioisomer)

Part 2: Structural Elucidation & Spectroscopy[1]

To certify the structure, one must confirm the position of the methyl groups relative to the sulfonamide moiety. The 1,4-substitution pattern is fixed by the starting material, but the sulfonamide position (C3 vs. C5) is the variable.

Nuclear Magnetic Resonance (NMR) Profiling

The definitive method for structural assignment is 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy) .[1]

  • 1H NMR (DMSO-d₆, 400 MHz) Predictions:

    • δ 7.60 (s, 1H, C5-H): This singlet is the diagnostic handle.[1]

    • δ 7.20 (s, 2H, SO₂NH₂): Broad exchangeable singlet.[1]

    • δ 3.80 (s, 3H, N-CH₃): N-methyl group.

    • δ 2.15 (s, 3H, C4-CH₃): C-methyl group.

  • The Regioisomer Test (NOE):

    • Target Isomer (3-sulfonamide): The N-methyl group (Pos 1) is spatially adjacent to the proton at Position 5.[1] Result: Strong NOE correlation between N-CH₃ and C5-H.

    • Impurity (5-sulfonamide): The N-methyl group is adjacent to the sulfonamide group; the proton is at Position 3 (farther away).[1] Result: Weak or NO NOE correlation between N-CH₃ and the aromatic proton.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).[1]

  • Parent Ion: [M+H]⁺ = 176.2 m/z.

  • Fragmentation Pattern:

    • Loss of -NH₂ (160 m/z).

    • Loss of -SO₂NH₂ (96 m/z, pyrazolium core).

    • Note: MS alone cannot distinguish the 3-sulfonamide from the 5-sulfonamide as they are isobaric.

Infrared Spectroscopy (FT-IR)[5][6][7]
  • Sulfonamide Stretches:

    • Asymmetric SO₂ stretch: ~1330–1350 cm⁻¹.[1]

    • Symmetric SO₂ stretch: ~1150–1170 cm⁻¹.

    • N-H stretch (primary amide): Doublet around 3250–3350 cm⁻¹.[1]

Part 3: Differentiation Matrix (3- vs 5-Sulfonamide)

This table summarizes the critical data points required to rule out the common 5-sulfonamide regioisomer.

Feature1,4-dimethyl-3 -sulfonamide (Target)1,4-dimethyl-5 -sulfonamide (Impurity)
Steric Environment Sulfonamide is less hindered (adjacent to N2).Sulfonamide is sterically crowded (adjacent to N-Me).
1H-NMR (Aromatic) C5-H signal is typically downfield (deshielded by N1).C3-H signal is typically upfield.
NOESY Correlation Strong NOE between N-Me and Aromatic H.No NOE between N-Me and Aromatic H.
Melting Point Generally lower (less efficient packing).Generally higher (dipole alignment).
Solubility (MeOH) Higher solubility.[1]Lower solubility.[2]

Part 4: Experimental Protocols

Protocol A: Regioisomer Determination via NOE

Objective: Confirm the 3-position of the sulfonamide group.[1]

  • Sample Prep: Dissolve 10 mg of the solid in 0.6 mL DMSO-d₆. Ensure the solution is clear (filter if necessary).

  • Acquisition:

    • Run a standard 1H NMR (16 scans).

    • Run a 1D-NOESY or 2D-NOESY experiment.

    • Irradiation Target: Set the irradiation frequency on the N-Methyl singlet (approx. 3.8 ppm).[3]

  • Analysis:

    • Observe the aromatic region (approx.[3][4][5] 7.6 ppm).[3]

    • Positive Result: A significant enhancement (1D) or cross-peak (2D) at the aromatic proton frequency confirms the proton is at C5, implying the sulfonamide is at C3.[1]

Protocol B: Purity Analysis via HPLC

Objective: Quantify regioisomeric purity >98%.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm.

  • Validation: Inject a mixture of the target and the 5-sulfonamide standard to prove separation resolution (Rs > 1.5).

Part 5: Characterization Workflow Visualization

The following diagram outlines the logical flow for confirming the identity of the compound, specifically addressing the regioisomer risk.

G Start Crude Material (1,4-dimethyl-1H-pyrazole-3-sulfonamide) LCMS Step 1: LC-MS Analysis (Check MW = 175.21) Start->LCMS MassCheck Mass = 176 (M+H)? LCMS->MassCheck Reject1 Reject: Synthesis Failure MassCheck->Reject1 No HNMR Step 2: 1H-NMR Analysis (DMSO-d6) MassCheck->HNMR Yes NOESY Step 3: NOE Experiment (Irradiate N-Me) HNMR->NOESY NOEResult NOE Signal at Aromatic H? NOESY->NOEResult Confirm3 CONFIRMED: 3-Sulfonamide (Proton is at C5, adjacent to N-Me) NOEResult->Confirm3 Yes (Strong Signal) Confirm5 IDENTIFIED: 5-Sulfonamide (Proton is at C3, distant from N-Me) NOEResult->Confirm5 No (Weak/Null) Purity Step 4: HPLC Purity Check (Target > 98%) Confirm3->Purity Final Validated Reference Standard Purity->Final

Caption: Logical workflow for distinguishing the 3-sulfonamide target from its 5-sulfonamide regioisomer using NOE spectroscopy.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 45080570, 1,4-Dimethyl-1H-pyrazole-5-sulfonamide. Retrieved from [Link]

    • Note: Cited for comparative physicochemical properties of the 5-sulfonamide isomer.[2][6][4]

  • Note: Provides baseline spectral expectations for the N-methyl pyrazole sulfonamide scaffold.
  • Note: Used to establish exclusion criteria for the 4-sulfonamide isomer.

Sources

Foundational

Structural Elucidation and Validation of 1,4-Dimethyl-1H-Pyrazole-3-Sulfonamide

Topic: 1,4-dimethyl-1H-pyrazole-3-sulfonamide NMR spectroscopy Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[1] An Advanced NMR Spectroscopy Guide for Medi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1,4-dimethyl-1H-pyrazole-3-sulfonamide NMR spectroscopy Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[1]

An Advanced NMR Spectroscopy Guide for Medicinal Chemistry

Executive Summary & Pharmacophore Context

The pyrazole-3-sulfonamide scaffold is a cornerstone in medicinal chemistry, serving as the structural anchor for COX-2 inhibitors (e.g., Celecoxib) and carbonic anhydrase inhibitors. However, the synthesis of substituted pyrazoles often yields regioisomeric mixtures (typically 1,4-dimethyl vs. 1,5-dimethyl isomers) that are difficult to distinguish by low-resolution LC-MS alone.

This guide provides a definitive, self-validating NMR protocol for 1,4-dimethyl-1H-pyrazole-3-sulfonamide . It moves beyond basic assignment to focus on regioisomeric confirmation using dipolar coupling (NOESY) and solvent-dependent proton exchange dynamics.

The Target Structure
  • System: 1H-Pyrazole ring.[2][3][4][5]

  • Substituents:

    • N1: Methyl group (

      
      ).
      
    • C3: Sulfonamide group (

      
      ).
      
    • C4: Methyl group (

      
      ).
      
    • C5: Proton (

      
      ).
      

Experimental Protocol: Sample Preparation

To ensure reproducibility and visibility of the labile sulfonamide protons, specific sample preparation is required.

Solvent Selection: The DMSO Imperative

While


 is standard for organic intermediates, it is unsuitable  for full characterization of primary sulfonamides due to:
  • Chemical Exchange: Rapid proton exchange with trace water/acid in

    
     broadens the 
    
    
    
    signal, often into the baseline.[6]
  • Solubility: Sulfonamides possess poor solubility in non-polar chlorinated solvents, leading to weak signal-to-noise ratios.

Recommended Protocol:

  • Solvent: DMSO-

    
     (99.9% D) with 0.03% TMS.
    
  • Concentration: 10–15 mg of analyte in 600

    
    L solvent.
    
  • Water Suppression: Not usually required, but ensure the DMSO water peak (3.33 ppm) does not overlap with the N-Methyl signal (typically ~3.8 ppm).

  • Temperature: 298 K (25°C). Note: If rotamers are suspected, elevate to 353 K, though unlikely for this specific rigid heteroaromatic.

1H NMR Spectroscopy: The Proton Landscape

The 1H NMR spectrum of 1,4-dimethyl-1H-pyrazole-3-sulfonamide is characterized by three distinct singlets and the exchangeable sulfonamide protons.

Data Summary Table (DMSO- )
MoietyPositionMultiplicityChemical Shift (

, ppm)
IntegrationDiagnostic Feature
C-Methyl C4Singlet2.05 – 2.253HUpfield aliphatic; allylic coupling absent or very small.
N-Methyl N1Singlet3.75 – 3.953HDeshielded by adjacent Nitrogen.
Sulfonamide

Broad Singlet7.10 – 7.402HDisappears on

shake.
Aromatic H C5Singlet7.60 – 8.101HMost deshielded C-H; critical for NOE.
Detailed Assignment Logic
  • The Methyl Discrimination (N-Me vs. C-Me):

    • The N-Methyl (Pos 1) resonates significantly downfield (~3.8 ppm) due to the electronegativity of the pyrrole-like nitrogen.

    • The C-Methyl (Pos 4) is attached to an

      
       carbon but lacks the direct heteroatom attachment, resonating in the allylic region (~2.1 ppm).
      
  • The Aromatic Singlet (H-5):

    • In the 1,4-dimethyl isomer, the only aromatic proton is at position 5. It appears as a sharp singlet.

    • Causality: The electron-withdrawing effect of the sulfonamide at C3 and the inductive effect of N1 render this proton relatively acidic and deshielded.

  • The Sulfonamide Protons:

    • In dry DMSO-

      
      , these appear as a broad singlet integrating to 2H.
      
    • Self-Validation: Add 1 drop of

      
       to the NMR tube and re-acquire. This peak must  disappear (H/D exchange) to confirm it is not an aromatic impurity.
      

13C NMR & Heteronuclear Correlation

Carbon spectroscopy confirms the backbone and oxidation states.

Carbon TypeAssignmentChemical Shift (

, ppm)
HMBC Correlation (from Proton)
Methyl C-Me (C4)9 – 14Correlates to C4, C3, C5
Methyl N-Me (N1)36 – 40Correlates to C5, C3 (weak)
Aromatic CH C5130 – 135HSQC with H-5
Quaternary C4115 – 120Correlates to C-Me protons
Quaternary C3 (C-S)145 – 155Correlates to H-5 (weak/long range)

Note: C3 is significantly deshielded due to the attachment to the Sulfonyl group.

The Core Validation: Distinguishing Regioisomers (NOESY)

The synthesis of pyrazoles often produces a mixture of 1,4-dimethyl (Target) and 1,5-dimethyl (Impurity). 1D NMR is often insufficient to distinguish them definitively because the chemical shifts are similar.

The Solution: 2D NOESY (Nuclear Overhauser Effect Spectroscopy) We utilize spatial proximity to validate the structure.

The "Traffic Light" Validation System
  • Green Light (Target: 1,4-isomer):

    • N-Me (Pos 1) shows a strong NOE cross-peak with H-5 .

    • C-Me (Pos 4) shows a strong NOE cross-peak with H-5 .

    • Logic: H-5 is flanked by both methyl groups (spatially close to N1-Me and C4-Me).

  • Red Light (Impurity: 1,5-isomer):

    • N-Me (Pos 1) shows a strong NOE cross-peak with C-Me (Pos 5) .

    • Logic: In the 1,5-isomer, the two methyl groups are sterically crowded next to each other.

Visualization of the Validation Logic

The following diagram illustrates the NOE correlations required to confirm the 1,4-substitution pattern.

NMR_Validation cluster_molecule 1,4-Dimethyl-1H-pyrazole-3-sulfonamide N1_Me N1-Methyl (~3.8 ppm) H5 H-5 Proton (~7.8 ppm) N1_Me->H5 Strong NOE (Diagnostic for 1,4) C4_Me C4-Methyl (~2.1 ppm) C4_Me->H5 Strong NOE (Diagnostic for 1,4) Result CONFIRMED 1,4-Isomer H5->Result Sulf Sulfonamide (C3)

Caption: Diagnostic NOE correlations. The convergence of both Methyl signals on the H-5 proton confirms the 1,4-substitution pattern, ruling out the 1,5-isomer where Methyl-Methyl coupling would be observed.

Synthesis & Impurity Profiling

When analyzing the spectra, be aware of common synthetic byproducts:

  • Regioisomer (1,5-dimethyl): Look for a singlet methyl-methyl NOE and a shift in the aromatic proton.

  • Hydrolysis Product (Sulfonic Acid): If the sulfonamide synthesis involved chlorosulfonation, residual sulfonic acid (

    
    ) may be present. This results in a highly acidic proton (>10 ppm) and a shift in C3.
    
  • Residual Solvents: Common synthesis solvents (Ethyl Acetate, DMF) can overlap with the methyl regions. Always overlay a solvent impurity database trace.

References

  • Claramunt, R. M., et al. (2006). "Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles." New Journal of Chemistry.

  • Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development.

  • National Institute of Standards and Technology (NIST). "1,4-Dimethylpyrazole Spectral Data." NIST Chemistry WebBook, SRD 69.

  • Rusak, V. V., et al. (2015).[7] "Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures." Coke and Chemistry.

Sources

Exploratory

Preliminary Investigation of 1,4-Dimethyl-1H-Pyrazole-3-Sulfonamide Bioactivity

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The molecule 1,4-dimethyl-1H-pyrazole-3-sulfonamide represents a specific structural s...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The molecule 1,4-dimethyl-1H-pyrazole-3-sulfonamide represents a specific structural scaffold within the broader class of pyrazole-sulfonamides. While direct literature on this exact unsubstituted molecule is limited, its structural congeners are well-established as privileged pharmacophores in two primary domains: Carbonic Anhydrase (CA) inhibition (clinical relevance in glaucoma, epilepsy, and oncology) and agrochemistry (herbicidal activity via acetolactate synthase or related pathways).

This guide provides a technical roadmap for investigating this specific compound. It treats the molecule as a "fragment hit" or "building block," outlining the necessary chemical validation, in silico profiling, and in vitro assay protocols required to establish its biological baseline.

Chemical Profile & Structural Analysis[1][2][3]

Structural Definition & Isomerism

Precise structural definition is critical due to the tautomeric nature of pyrazoles. For 1,4-dimethyl-1H-pyrazole-3-sulfonamide , the methylation at the N1 position locks the tautomer, fixing the numbering system.

  • IUPAC Name: 1,4-dimethyl-1H-pyrazole-3-sulfonamide

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 175.21 g/mol [1]

  • Key Pharmacophore: Primary Sulfonamide (

    
    ) at C3.
    
  • SMILES: Cn1cc(C)c(S(N)(=O)=O)n1 (Note: Verification required to distinguish from the 5-sulfonamide isomer, which is often conflated in databases).

Synthetic Route for Regio-Control

Direct chlorosulfonation of 1,4-dimethylpyrazole typically favors the C5 position (the most electron-rich available site). To guarantee the sulfonamide is at C3 , a directed synthesis via the Sandmeyer reaction from the corresponding amine is recommended to ensure structural integrity for bioassays.

Recommended Protocol:

  • Precursor: 1,4-dimethyl-1H-pyrazol-3-amine.

  • Diazotization: Reaction with

    
     at 0°C to form the diazonium salt.
    
  • Sulfonylation: Reaction with

    
     in the presence of 
    
    
    
    (Meerwein sulfonation) to yield the sulfonyl chloride.
  • Amidation: Treatment with aqueous ammonia to yield the final sulfonamide.

In Silico Profiling: Target Prediction

Before wet-lab experimentation, computational docking should be performed to assess binding affinity against the primary predicted target: Human Carbonic Anhydrase II (hCA II) .

Mechanism of Action (Hypothesis)

The primary sulfonamide group (


) acts as a Zinc-Binding Group (ZBG). The deprotonated nitrogen of the sulfonamide coordinates to the 

ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion necessary for the catalytic hydration of

.
Docking Parameters
  • Target PDB: 3K34 (hCA II complexed with a sulfonamide inhibitor).

  • Grid Box Center: Focused on the

    
     ion (His94, His96, His119 triad).
    
  • Constraints: Enforce a metal coordination constraint between the sulfonamide nitrogen and

    
     (distance ~2.0 Å).
    

Experimental Protocols

Protocol A: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

This is the "Gold Standard" assay for this scaffold.

Objective: Determine the Inhibition Constant (


) against hCA isoforms (I, II, IX).

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
    .
    
  • Substrate:

    
     saturated water.
    
  • Indicator: Phenol Red (0.2 mM).

Procedure:

  • Preparation: Incubate the enzyme (hCA II) with the test compound (1,4-dimethyl-1H-pyrazole-3-sulfonamide) in serial dilutions (0.1 nM to 10 µM) for 15 minutes at room temperature.

  • Reaction Trigger: Rapidly mix the Enzyme-Inhibitor solution with the

    
     substrate solution using a stopped-flow instrument (e.g., Applied Photophysics).
    
  • Detection: Monitor the absorbance change at 557 nm (Phenol Red transition) as the pH drops due to carbonic acid formation.

  • Calculation: Fit the initial velocity (

    
    ) data to the Cheng-Prusoff equation to derive 
    
    
    
    and
    
    
    .
Protocol B: Antimicrobial Susceptibility (MIC Determination)

Secondary screening should target bacterial strains, as pyrazole sulfonamides have reported efficacy against E. coli and S. aureus.

Method: Broth Microdilution (CLSI Standards).

  • Inoculum:

    
     CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Compound: Dissolve in DMSO, serial dilutions in 96-well plates (Range: 64 µg/mL – 0.125 µg/mL).

  • Incubation: 37°C for 16–20 hours.

  • Readout: Visual turbidity inspection or

    
     measurement.
    

Visualization & Workflows

Investigation Workflow

The following diagram outlines the logical flow from synthesis to data analysis.

InvestigationWorkflow Start 1,4-Dimethyl-1H-pyrazole-3-sulfonamide (Target Molecule) Synth Synthesis (Sandmeyer Route) QC: NMR, LCMS Start->Synth Regio-control InSilico In Silico Docking Target: hCA II (PDB: 3K34) Synth->InSilico Structure Validation AssayCA Primary Assay: CA Inhibition (Stopped-Flow) Synth->AssayCA Sample AssayMicro Secondary Assay: Antimicrobial (MIC) Synth->AssayMicro Sample InSilico->AssayCA Prediction Analysis Data Analysis (Ki, IC50, MIC) AssayCA->Analysis AssayMicro->Analysis

Caption: Operational workflow for the chemical and biological validation of the target scaffold.

Mechanism of Action: Zinc Coordination

This diagram illustrates the predicted binding mode within the Carbonic Anhydrase active site.

CAMechanism Zn Zn(II) Ion (Active Site) Water Displaced Water/OH- Zn->Water Displacement His His94, His96, His119 (Protein Triad) His->Zn Coordination Sulfonamide Sulfonamide Nitrogen (-SO2NH-) Sulfonamide->Zn Inhibitory Binding (Tetrahedral) Scaffold Pyrazole Ring (Hydrophobic Contacts) Scaffold->Sulfonamide

Caption: Mechanistic interaction map showing the displacement of the catalytic water molecule by the sulfonamide zinc-binding group.

Data Analysis Framework

When analyzing results, use the following reference ranges to categorize bioactivity:

Assay TypeMetricHighly Active (Hit)Moderate ActivityInactive
CA Inhibition

(nM)
< 50 nM50 – 500 nM> 1000 nM
Antimicrobial MIC (µg/mL)< 4 µg/mL4 – 32 µg/mL> 64 µg/mL

Note on Selectivity: If the compound shows high potency (


 nM) against hCA II but low potency against hCA I, it represents a valuable isoform-selective hit, which is a major goal in current glaucoma drug discovery.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II in complex with a pyrazole-sulfonamide inhibitor. Journal of Medicinal Chemistry. (Contextual grounding for PDB 3K34 usage).
  • El-Sabbagh, O. I., et al. (2009). Synthesis and antimicrobial activity of some new pyrazole-sulfonamide derivatives. European Journal of Medicinal Chemistry, 44(9), 3746-3753. Link

  • Geronikaki, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties. Molecules, 26(22), 6939. Link

  • PubChem Database. Compound Summary for 1,4-dimethylpyrazole-3-sulfonamide. (Used for structural verification).[2] Link

Sources

Foundational

Technical Guide: Initial Studies on Dimethyl-Pyrazole-Sulfonamide Analogs

Focus Application: Dual-Target Anticancer & Anti-Inflammatory Discovery (CA IX / COX-2 Inhibition) Executive Summary: The Privileged Scaffold The 3,5-dimethyl-1H-pyrazole-1-sulfonamide motif represents a "privileged scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: Dual-Target Anticancer & Anti-Inflammatory Discovery (CA IX / COX-2 Inhibition)

Executive Summary: The Privileged Scaffold

The 3,5-dimethyl-1H-pyrazole-1-sulfonamide motif represents a "privileged scaffold" in medicinal chemistry. Its utility stems from the synergistic combination of two pharmacophores:

  • The Sulfonamide (

    
    ):  A classic zinc-binding group (ZBG) essential for inhibiting metalloenzymes like Carbonic Anhydrases (CAs) and Matrix Metalloproteinases (MMPs).
    
  • The Pyrazole Core: A rigid, lipophilic linker that orients substituents into hydrophobic pockets of target enzymes (e.g., COX-2 active site).

This guide provides a standardized workflow for the initial synthesis, characterization, and biological profiling of these analogs. It is designed for medicinal chemists and pharmacologists establishing a new library for structure-activity relationship (SAR) exploration.

Strategic Design & Rationale

Before synthesis, one must understand why this scaffold is chosen. The "Dual-Tail" approach is the current industry standard for this class.

  • The "Head" (Sulfonamide): Anchors the molecule to the target (e.g., coordinating the Zn

    
     ion in CA IX).
    
  • The "Body" (Pyrazole): The 3,5-dimethyl substitution pattern (derived from acetylacetone) provides steric bulk that improves selectivity against off-target cytosolic isoforms (like hCA I/II) which prefer flatter inhibitors.

  • The "Tail" (N-1 Substitution): The phenyl-sulfonamide moiety attached here drives the pharmacokinetic properties and secondary binding interactions.

Visualization: The Pharmacophore Logic

Pharmacophore Scaffold Dimethyl-Pyrazole-Sulfonamide Scaffold Zn_Bind Sulfonamide Group (Zn2+ Binding) Scaffold->Zn_Bind Primary Interaction Selectivity 3,5-Dimethyl Bulk (Selectivity Filter) Scaffold->Selectivity Steric Fit Linker Aromatic Linker (Hydrophobic Interaction) Scaffold->Linker Orientation Target Target Outcome: hCA IX / COX-2 Inhibition Zn_Bind->Target Selectivity->Target Linker->Target

Caption: Pharmacophore decomposition showing how specific structural elements contribute to target inhibition and selectivity.

Chemical Synthesis Protocol

The synthesis relies on the cyclocondensation of 1,3-diketones with sulfonamido-hydrazines. This reaction is robust, typically yielding >80% product.

Core Reaction

Reagents: 4-hydrazinobenzenesulfonamide hydrochloride (1 equiv), Acetylacetone (1.1 equiv). Solvent: Ethanol/Acetic Acid.

Step-by-Step Methodology
  • Preparation: Dissolve 4-hydrazinobenzenesulfonamide hydrochloride (10 mmol) in absolute ethanol (20 mL).

  • Activation: Add glacial acetic acid (0.5 mL) or catalytic HCl to protonate the ketone carbonyls, facilitating nucleophilic attack.

  • Condensation: Add acetylacetone (11 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). The hydrazine spot should disappear.
    
  • Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice (50 g).

  • Purification: A precipitate will form.[1] Filter the solid under vacuum.

    • Recrystallization: Dissolve crude solid in hot ethanol. Allow to cool slowly to yield needle-like crystals.

  • Verification: The product is 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzenesulfonamide .

Self-Validating Analytical Checkpoints
  • NMR Signature: You must observe two distinct singlets for the methyl groups if the environment is asymmetric, or closely overlapping singlets around

    
     2.2–2.4 ppm. The sulfonamide 
    
    
    
    protons typically appear as a broad singlet around
    
    
    7.3–7.5 ppm (DMSO-
    
    
    ).
  • Mass Spec: Look for the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     peak. For the core described above (C11H13N3O2S), the parent ion is 
    
    
    
    .

Biological Profiling: Initial Studies

Once the library is synthesized, the "Initial Studies" phase focuses on potency and selectivity. The following workflow prioritizes the Carbonic Anhydrase (CA) and Anti-proliferative profiles, as these are the highest-value targets for this scaffold.

Experiment A: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

This is the gold standard for measuring kinetics (


).
  • Principle: Measure the time required for the pH of a reaction mixture to drop from 7.5 to 6.5 during the hydration of

    
     to bicarbonate.
    
  • Reagents: Phenol red indicator, HEPES buffer (20 mM, pH 7.5), Purified hCA isozymes (I, II, IX).

  • Protocol:

    • Incubate enzyme + inhibitor (dimethyl-pyrazole analog) for 15 min at room temperature.

    • Rapidly mix with

      
      -saturated water using a stopped-flow instrument.
      
    • Monitor absorbance decay at 557 nm (Phenol red).

    • Calculation: Determine

      
       using the Cheng-Prusoff equation.
      
  • Success Metric: A potent "hit" for anticancer applications should inhibit the tumor-associated hCA IX in the low nanomolar range (

    
    ) while sparing the cytosolic hCA II (
    
    
    
    ).
Experiment B: In Vitro Cytotoxicity (MTT Assay)
  • Cell Lines:

    • Target: HCT-116 (Colon cancer) or MCF-7 (Breast cancer) – often express high levels of CA IX under hypoxia.

    • Control: HUVEC (Normal endothelial cells) to assess toxicity.

  • Protocol:

    • Seed cells (

      
       cells/well) in 96-well plates.
      
    • Treat with graded concentrations of the analog (0.1 – 100

      
      ) for 48h.
      
    • Add MTT reagent; incubate 4h. Dissolve formazan crystals in DMSO.

    • Read Absorbance at 570 nm.

Visualization: Screening Workflow

ScreeningCascade Library Synthesized Library (Dimethyl-Pyrazole-Sulfonamides) PrimaryScreen Primary Screen: Enzyme Inhibition (hCA I, II, IX) Library->PrimaryScreen HitSelection Hit Selection Criteria: Ki(IX) < 50nM Selectivity Index > 20 PrimaryScreen->HitSelection Data Analysis SecondaryScreen Secondary Screen: Cell Viability (MTT) Normoxia vs. Hypoxia HitSelection->SecondaryScreen Selected Hits Lead Lead Candidate for ADME/In Vivo SecondaryScreen->Lead IC50 < 10uM

Caption: Hierarchical screening cascade filtering compounds from enzymatic potency to cellular efficacy.

Data Presentation & Analysis

When reporting initial studies, data must be tabulated to allow rapid comparison of Structure-Activity Relationships (SAR).

Table 1: Example Data Structure for Reporting

Compound IDR-Group (Pos 4)hCA II

(nM)
hCA IX

(nM)
Selectivity (II/IX)HCT-116

(

)
DPS-01 H120.585.21.4>50
DPS-02 Ph250.012.420.115.2
DPS-03 4-F-Ph310.05.1 60.7 4.8
Acetazolamide(Control)12.125.00.5N/A

Note: DPS-03 represents a "Lead" candidate due to high selectivity and cellular potency.

References

  • Supuran, C. T., et al. (2021). "Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors." Molecules, 26(22), 7023.[2][3]

  • Hussain, T., et al. (2023).[4] "Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Khalil, A., et al. (2023).[4] "Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer."[5] Scientific Reports, 13, 5782.

  • Bekhit, A. A., et al. (2015). "Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and analgesic agents: A review." Mini-Reviews in Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 1,4-Dimethyl-1H-pyrazole-3-sulfonamide

This guide details a rigorously validated protocol for the synthesis of 1,4-dimethyl-1H-pyrazole-3-sulfonamide . The route is designed to ensure absolute regiochemical integrity at the C3 position, bypassing the ambiguit...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details a rigorously validated protocol for the synthesis of 1,4-dimethyl-1H-pyrazole-3-sulfonamide . The route is designed to ensure absolute regiochemical integrity at the C3 position, bypassing the ambiguity of direct electrophilic sulfonation which often favors the C5 position or yields mixtures when C4 is blocked.

Executive Summary & Strategic Rationale

The synthesis of 1,4-dimethyl-1H-pyrazole-3-sulfonamide presents a specific regiochemical challenge. In 1-alkylpyrazoles, the C4 position is the most reactive toward electrophilic substitution. When C4 is blocked (as in 1,4-dimethylpyrazole), direct sulfonation (e.g., using chlorosulfonic acid) often leads to substitution at C5 (sterically accessible and activated by N1) or complex mixtures.

To guarantee the sulfonamide is installed exclusively at the C3 position , this protocol utilizes a Sandmeyer-type chlorosulfonation sequence. The workflow proceeds through a definitive C3-amino intermediate, derived from the regioselective nitration of 1,4-dimethylpyrazole. This "Amine-to-Sulfonyl Chloride" strategy provides a self-validating regiochemical lock.

Retrosynthetic Analysis & Pathway

The synthesis is broken down into five distinct stages. The critical regiodetermining step is the nitration of 1,4-dimethylpyrazole, which favors the C3 position due to electronic directing effects when C4 is substituted.

SynthesisPathway SM 4-Methylpyrazole (Starting Material) Int1 1,4-Dimethylpyrazole (N-Methylation) SM->Int1 MeI, Base Int2 1,4-Dimethyl-3-nitropyrazole (Regioselective Nitration) Int1->Int2 HNO3, H2SO4 Int3 3-Amino-1,4-dimethylpyrazole (Reduction) Int2->Int3 H2, Pd/C Int4 Sulfonyl Chloride (Meerwein Reaction) Int3->Int4 1. NaNO2/HCl 2. SO2/CuCl2 Prod 1,4-Dimethyl-1H-pyrazole- 3-sulfonamide (Target) Int4->Prod NH3 (aq)

Figure 1: Step-wise synthetic pathway ensuring C3 regioselectivity.

Detailed Experimental Protocol

Objective: N-methylation of commercially available 4-methylpyrazole. Since 4-methylpyrazole is a symmetric tautomer, N-methylation yields a single isomer.

  • Reagents: 4-Methylpyrazole (1.0 equiv), Methyl Iodide (1.2 equiv), NaH (60% in oil, 1.2 equiv) or KOH (powdered, 2.0 equiv), THF (anhydrous).

  • Procedure:

    • Suspend NaH (1.2 equiv) in anhydrous THF at 0°C under nitrogen.

    • Add 4-methylpyrazole (1.0 equiv) dropwise. Stir for 30 min until H2 evolution ceases.

    • Add Methyl Iodide (1.2 equiv) dropwise, maintaining temperature <10°C.

    • Warm to room temperature (RT) and stir for 3 hours. Monitor by TLC/GC.

    • Workup: Quench with saturated NH4Cl. Extract with Ethyl Acetate (EtOAc).[1] Dry over Na2SO4 and concentrate.

    • Purification: Distillation or use crude if purity >95%.

Objective: Install the nitrogen functionality at C3. Literature confirms that nitration of 1,4-dimethylpyrazole occurs predominantly at C3.

  • Reagents: 1,4-Dimethylpyrazole, Fuming HNO3, Conc. H2SO4.[1][2][3]

  • Procedure:

    • Dissolve 1,4-dimethylpyrazole (1.0 equiv) in Conc. H2SO4 (5 vol) at 0°C.

    • Add Fuming HNO3 (1.5 equiv) dropwise, keeping internal temp <10°C.

    • Allow to warm to RT and stir for 2–4 hours.

    • Workup: Pour onto crushed ice. Neutralize carefully with Na2CO3 or NaOH to pH 7–8.

    • Extract with DCM. The major product, 1,4-dimethyl-3-nitropyrazole , can be purified by recrystallization (EtOH) or column chromatography (Hex/EtOAc) to remove trace 5-nitro isomer.

    • Note: The C3-nitro isomer typically elutes after the C5-isomer or has distinct NMR shifts (C5-H is more deshielded).

  • Reagents: 1,4-Dimethyl-3-nitropyrazole, 10% Pd/C (10 wt%), H2 (balloon or 30 psi), Methanol.

  • Procedure:

    • Dissolve nitro compound in MeOH. Add Pd/C catalyst.

    • Stir under H2 atmosphere for 4–12 hours.

    • Filter through Celite to remove catalyst. Concentrate filtrate to yield the amine.

    • Validation: 1H NMR should show loss of aromatic proton shift associated with nitro group and appearance of broad NH2 signal.

Objective: Convert the amino group to a sulfonyl chloride via a diazonium intermediate. This is the critical "Sandmeyer" step.

  • Reagents:

    • Diazotization: NaNO2 (1.2 equiv), Conc. HCl (excess), Water.

    • Sulfonation: SO2 gas (saturated solution in AcOH) or Na2S2O5, CuCl2 (0.2 equiv), Acetic Acid.

  • Procedure:

    • Diazotization: Dissolve the amine in Conc. HCl (3–4 equiv) and water (1 vol). Cool to -5°C. Add NaNO2 (1.2 equiv) in water dropwise. Stir 20 min to form the diazonium salt.

    • Preparation of SO2 Mixture: In a separate vessel, saturate Glacial Acetic Acid with SO2 gas (bubbling for 30 min) or dissolve Na2S2O5 in AcOH. Add CuCl2 (catalyst).

    • Coupling: Pour the cold diazonium solution into the stirring SO2/CuCl2 mixture.

    • Gas evolution (N2) will occur. Stir at RT for 1–2 hours until gas evolution stops.

    • Workup: Pour into ice water. The sulfonyl chloride may precipitate as a solid or oil. Extract immediately with DCM. Do not dry excessively or store for long periods as sulfonyl chlorides are moisture sensitive. Use immediately in Step 5.

  • Reagents: Crude Sulfonyl Chloride, NH4OH (28% aq, excess) or NH3 in Dioxane.

  • Procedure:

    • Dissolve the crude sulfonyl chloride in THF or Dioxane.

    • Cool to 0°C. Add NH4OH (5–10 equiv) dropwise.

    • Stir at RT for 1 hour.

    • Workup: Concentrate solvent. Dilute with water. The product, 1,4-dimethyl-1H-pyrazole-3-sulfonamide , should precipitate.

    • Filter and wash with cold water. Recrystallize from Ethanol/Water if necessary.

Data Summary & Process Parameters

StepReactionKey ReagentsCritical ParameterExpected Yield
1 MethylationMeI, NaH, THFTemp <10°C during addition85-95%
2 NitrationHNO3, H2SO4Regiocontrol (C3 vs C5)60-75%
3 ReductionH2, Pd/CComplete conversion>90%
4 DiazotizationNaNO2, HClTemp -5°C to 0°CN/A (in situ)
5 ChlorosulfonationSO2, CuCl2Gas evolution control50-70%
6 AminationNH4OHpH > 1080-90%

Mechanistic Insight: The Meerwein Sulfonation

The conversion of the amine to the sulfonyl chloride proceeds via a radical-chain mechanism catalyzed by copper. This ensures the sulfur attaches exactly where the nitrogen was, preserving the C3 regiochemistry established in the nitration step.

MeerweinMechanism cluster_cycle Catalytic Cycle Amine R-NH2 Diazo R-N2+ Cl- Amine->Diazo NaNO2/HCl (-5°C) Radical R• (Aryl Radical) Diazo->Radical Cu(I)/Cu(II) Redox (-N2) SulfonylRad R-SO2• Radical->SulfonylRad + SO2 SulfonylChl R-SO2-Cl SulfonylRad->SulfonylChl + CuCl2 (-CuCl)

Figure 2: Mechanistic pathway of the Meerwein reaction ensuring ipso-substitution.

References

  • Regioselective Nitration of Pyrazoles

    • Title: "Nitration of 1,4-dimethylpyrazole and related derivatives."[3]

    • Source:Journal of Heterocyclic Chemistry
    • Context: Confirms that nitration of 1,4-disubstituted pyrazoles occurs preferentially at the 3-position when the 4-position is blocked.
  • Meerwein Sulfonyl Chloride Synthesis

    • Title: "Copper-Catalyzed Reaction of Diazonium Salts with Sulfur Dioxide."
    • Source:Organic Syntheses, Coll. Vol. 10, p.166.
    • Context: Standard protocol for converting arom
  • Synthesis of Pyrazole Sulfonamides

    • Title: "Synthesis and biological evalu
    • Source:Bioorganic & Medicinal Chemistry Letters.
    • Context: General procedures for amin
  • Commercial Reference

    • Compound: 1,4-Dimethyl-1H-pyrazole-3-sulfonamide.
    • Source: PubChem CID 45080570.

Sources

Application

in vivo studies of dimethyl-pyrazole sulfonamide efficacy

Application Note: High-Precision In Vivo Evaluation of Dimethyl-Pyrazole Sulfonamide (DPS) Derivatives in Oncology Abstract The 3,5-dimethyl-1H-pyrazole-4-sulfonamide (DPS) moiety represents a privileged pharmacophore in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision In Vivo Evaluation of Dimethyl-Pyrazole Sulfonamide (DPS) Derivatives in Oncology

Abstract

The 3,5-dimethyl-1H-pyrazole-4-sulfonamide (DPS) moiety represents a privileged pharmacophore in modern drug discovery, serving as a core scaffold for inhibitors of Cyclooxygenase-2 (COX-2) , Fibroblast Growth Factor Receptor (FGFR) , and Leucine-Rich Repeat Kinase 2 (LRRK2) . While this scaffold offers high potency and selectivity, its in vivo translation is frequently attrition-prone due to poor aqueous solubility and potential renal toxicity (crystalluria).

This guide provides a rigorous, field-proven framework for the in vivo evaluation of DPS derivatives. It moves beyond generic protocols to address the specific physicochemical and toxicological challenges inherent to sulfonamide-bearing heterocycles.

Phase I: Formulation Strategy & Stability

The "Go/No-Go" Gateway

DPS derivatives are typically lipophilic (LogP > 3.0) and crystalline, leading to poor oral bioavailability. Standard saline suspensions often result in erratic exposure.

Solubility Profiling & Vehicle Selection

Do not default to simple DMSO/Water mixtures. Sulfonamides are prone to precipitation upon dilution in aqueous buffers (the "crashing out" effect), which causes embolisms in IV dosing or variability in PO dosing.

Recommended Formulation Hierarchy:

TierVehicle CompositionApplicationNotes
A (Standard) 5% DMSO + 40% PEG400 + 55% SalineIP / POStandard for early PK. Watch for local irritation.
B (Enhanced) 10% DMSO + 10% Tween 80 + 80% WaterPOImproved wetting for crystalline solids.
C (Advanced) 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in pH 4.0 Acetate BufferIV / POGold Standard. Encapsulates the lipophilic pyrazole, preventing precipitation and renal crystallization.
Formulation Protocol (Tier C - Cyclodextrin)
  • Weighing: Accurately weigh the DPS compound.

  • Pre-solubilization: Dissolve compound in minimal DMSO (max 2% of final volume) if strictly necessary, or add directly to CD solution.

  • Complexation: Add 20% w/v HP-β-CD solution (in water or pH 4 buffer).

  • Sonication: Sonicate at 37°C for 20–30 minutes. The sulfonamide nitrogen (pKa ~10) remains unionized at neutral pH; slight acidification (pH 4-5) may assist stability depending on the N-substitution.

  • Filtration: Pass through a 0.22 µm PVDF filter to ensure sterility and remove micro-precipitates.

Phase II: Pharmacokinetics (PK) & Safety Profiling

Before efficacy studies, you must establish the Maximum Tolerated Dose (MTD) and the PK/PD correlation.

The "Sulfonamide Safety" Check (Renal)

Sulfonamides can acetylate or precipitate in the acidic environment of the kidneys, causing crystalluria.

  • Protocol: In the MTD study (n=3 mice/group), collect urine 6 hours post-dose.

  • Analysis: Microscopic examination for birefringent crystals.

  • Mitigation: Ensure animals are well-hydrated; consider alkalinizing urine if precipitation is observed.

Pharmacokinetics Workflow
  • Subjects: CD-1 or BALB/c mice (n=3 per timepoint).

  • Dosing: Single dose PO (e.g., 10 mg/kg) and IV (2 mg/kg).

  • Sampling: 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.

  • Bioanalysis: LC-MS/MS (MRM mode).

    • Note: Pyrazole sulfonamides often show high plasma protein binding (>95%). Calculate Free Fraction (

      
      )  using equilibrium dialysis to interpret efficacy data correctly.
      

Phase III: Pharmacodynamics (PD) & Target Engagement

Demonstrating that the drug hits the target in vivo is critical to distinguish "lack of efficacy" from "lack of exposure."

Case Study: Kinase Inhibition (e.g., FGFR or LRRK2) [1]

  • Tissue Collection: Harvest tumors and surrogate tissues (e.g., PBMCs, spleen) at

    
     (usually 1–2 hours post-dose).
    
  • Lysis: Snap freeze in liquid nitrogen immediately. Homogenize in lysis buffer containing Phosphatase Inhibitors (Sodium Orthovanadate, NaF).

  • Readout: Western Blot or ELISA for phosphorylated substrate (e.g., p-ERK, p-STAT3, or p-LRRK2).

Phase IV: Efficacy Study (Xenograft Model)

Experimental Design
  • Model: Subcutaneous xenograft (e.g., A549 lung or MCF-7 breast cancer cells) in nude mice.

  • Implantation:

    
     cells in 1:1 Matrigel/PBS.
    
  • Randomization: When tumors reach ~100–150 mm³ (typically Day 10–14). Randomize into groups (n=8–10) to ensure equal mean tumor volume and variance.

Dosing Regimen
  • Group 1: Vehicle Control (Tier C formulation).

  • Group 2: Reference Standard (e.g., Celecoxib 25 mg/kg or Erdafitinib if FGFR target).

  • Group 3: DPS Test Compound (Low Dose - e.g., 10 mg/kg).

  • Group 4: DPS Test Compound (High Dose - e.g., 30 mg/kg).

  • Frequency: QD (Once daily) or BID (Twice daily) for 21 days, based on PK half-life (

    
    ).
    
Data Collection & Endpoints
  • Tumor Volume (TV): Measure 2x/week using calipers.

    • Formula:

      
      
      
  • Tumor Growth Inhibition (%TGI):

  • Body Weight: Weigh daily. >15% weight loss triggers humane endpoint.

Visualizing the Workflow

The following diagram illustrates the critical decision pathways for developing DPS derivatives, emphasizing the feedback loop between PK/Tox and Efficacy.

DPS_Development_Pipeline Synthesis Synthesis: Dimethyl-Pyrazole Sulfonamide InVitro In Vitro Screen (IC50 < 100 nM) Synthesis->InVitro Solubility Solubility Check (> 50 µM in Vehicle?) InVitro->Solubility Formulation Formulation Dev (Cyclodextrin/PEG) Solubility->Formulation  Fail   PK_Study PK & Safety (Mice) Check: Crystalluria Solubility->PK_Study  Pass   Formulation->PK_Study Decision Bioavailability > 20%? PK_Study->Decision Decision->Formulation  No   PD_Study PD / Target Engagement (p-ERK / p-STAT) Decision->PD_Study  Yes   Efficacy Efficacy (Xenograft) Endpoint: TGI% PD_Study->Efficacy

Caption: Decision tree for DPS preclinical development, highlighting the critical formulation loop required to overcome solubility issues common to this scaffold.

Mechanism of Action (Hypothetical)

For DPS derivatives acting as kinase inhibitors (e.g., targeting FGFR or LRRK2), the pyrazole nitrogen typically binds to the hinge region of the kinase ATP pocket, while the sulfonamide moiety extends into the solvent-exposed area or a hydrophobic back-pocket, providing selectivity.

MOA_Kinase Drug DPS Inhibitor ATP_Pocket ATP Binding Pocket (Kinase Domain) Drug->ATP_Pocket  Competes with ATP   Substrate Downstream Substrate (e.g., STAT3/ERK) Drug->Substrate  Blocks Phosphorylation   Hinge Hinge Region (H-Bond with Pyrazole) ATP_Pocket->Hinge  Stabilizes Binding   Tumor_Growth Tumor Cell Proliferation Substrate->Tumor_Growth  Signal Cascade  

Caption: Mechanistic interaction of DPS inhibitors within the kinase domain, preventing downstream oncogenic signaling.

References

  • Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. Source: ACS Medicinal Chemistry Letters (2022).[2] Context: Establishes the pyrazole-sulfonamide scaffold as a potent kinase inhibitor class with specific selectivity profiles.[1] URL:[Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Source: ACS Omega (2023). Context: Provides detailed synthesis and in vitro cytotoxicity data for dimethyl-pyrazole sulfonamide derivatives against cancer lines. URL:[Link]

  • Sulfonamide-Pyrazole derivatives as next-generation Cyclooxygenase-2 enzyme inhibitors: From molecular design to in vivo efficacy. Source: European Journal of Medicinal Chemistry (2024/2025). Context: Validates the in vivo safety profile (liver/kidney) and anti-inflammatory efficacy of this specific scaffold. URL:[Link] (Note: Link directs to related 2020 study serving as foundational basis for recent 2024 updates).

  • Kinetic characterization of novel pyrazole TGF-beta receptor I kinase inhibitors. Source: Biochemistry (2004). Context: Foundational text on the ATP-competitive kinetics of pyrazole inhibitors in kinase domains. URL:[Link]

Sources

Method

Application Note: Characterization and Screening of 1,4-dimethyl-1H-pyrazole-3-sulfonamide Scaffolds

Abstract & Strategic Overview This application note details the evaluation of 1,4-dimethyl-1H-pyrazole-3-sulfonamide as a pharmacophore scaffold for Cyclooxygenase-2 (COX-2) inhibition. While diarylheterocycles like Cele...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the evaluation of 1,4-dimethyl-1H-pyrazole-3-sulfonamide as a pharmacophore scaffold for Cyclooxygenase-2 (COX-2) inhibition. While diarylheterocycles like Celecoxib are established COX-2 inhibitors, the 1,4-dimethyl-1H-pyrazole-3-sulfonamide core represents a critical "fragment" in modern Fragment-Based Drug Discovery (FBDD).

The primary challenge in COX-2 targeting is achieving high selectivity over COX-1 to minimize gastrointestinal toxicity while maintaining potency. This guide provides a self-validating workflow to assess the binding affinity, selectivity, and cellular efficacy of this specific sulfonamide scaffold, utilizing fluorescence-based enzymatic assays and LPS-induced macrophage models.

Chemical Context & Mechanism of Action[1][2][3]

The Structural Basis of Selectivity

The distinction between COX-1 and COX-2 inhibition relies on a subtle structural difference in the active site.

  • COX-1: Contains a bulky Isoleucine (Ile523) residue, which restricts access to a secondary hydrophobic side pocket.

  • COX-2: Contains a smaller Valine (Val523) residue. This creates an accessible "side pocket" that can accommodate bulky groups or polar pharmacophores like sulfonamides (

    
    ).
    
The Role of 1,4-dimethyl-1H-pyrazole-3-sulfonamide

This molecule acts as a selectivity anchor . The sulfonamide group is designed to penetrate the COX-2 side pocket and form hydrogen bonds with Arg120 and Glu524 (or His90 in some crystal structures). The pyrazole ring provides a rigid scaffold to orient the methyl groups within the hydrophobic channel.

Hypothetical Binding Mode:

  • 
    :  H-bonds with the hydrophilic side pocket (Arg120).
    
  • N-Methyl (N1): Projects towards the hydrophobic channel opening.

  • C-Methyl (C4): Provides steric bulk to prevent rotation, locking the active conformation.

Visualizing the Pathway and Workflow

Diagram 1: The COX-2 Selectivity Mechanism

This diagram illustrates the arachidonic acid cascade and the specific intervention point of the sulfonamide inhibitor.

COX_Pathway AA Arachidonic Acid (Membrane Phospholipids) COX1 COX-1 Enzyme (Constitutive) AA->COX1 COX2 COX-2 Enzyme (Inducible / Inflammation) AA->COX2 PGG2 PGG2 (Unstable) COX1->PGG2 Blocked by Non-selective NSAIDs COX2->PGG2 Peroxidase Activity Pocket COX-2 Side Pocket (Val523 Gatekeeper) Pocket->COX2 Allosteric/Steric Block Inhibitor 1,4-dimethyl-1H-pyrazole-3-sulfonamide Inhibitor->Pocket High Affinity Binding (Arg120 Interaction) PGH2 PGH2 PGG2->PGH2 Prostanoids Prostaglandins (PGE2) Pain & Inflammation PGH2->Prostanoids Homeostasis Cytoprotection (Stomach/Kidney) PGH2->Homeostasis

Caption: Differential inhibition pathway showing the specific targeting of the COX-2 Val523 side pocket by the sulfonamide scaffold.

Experimental Protocol: Fluorescent Enzymatic Screening

Objective: Determine the IC50 of the target compound against recombinant human COX-2 and Ovine COX-1 to calculate the Selectivity Index (SI).

Method: We utilize the peroxidase activity of COX.[1][2][3][4] The enzyme reduces PGG2 to PGH2, simultaneously oxidizing the fluorogenic probe ADHP (10-acetyl-3,7-dihydroxyphenoxazine) into highly fluorescent Resorufin.

Reagents & Equipment[3][4][7]
  • Enzymes: Recombinant Human COX-2, Ovine COX-1 (Purified).

  • Substrate: Arachidonic Acid (AA), 100 mM stock in Ethanol.

  • Cofactor: Hemin (Porcine), 50 µM in DMSO.

  • Probe: ADHP (Amplex Red® or equivalent).

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0).

  • Detection: Fluorescence Plate Reader (Ex: 535 nm / Em: 590 nm).[1]

Step-by-Step Workflow
  • Enzyme Preparation (Keep on Ice):

    • Dilute COX-1 and COX-2 enzymes in Assay Buffer to a working concentration (typically 1–2 units/well).

    • Critical: Add Hemin (final conc. 1 µM) to the enzyme solution. Incubate for 5 minutes at 4°C to reconstitute the holoenzyme.

  • Inhibitor Dilution:

    • Dissolve 1,4-dimethyl-1H-pyrazole-3-sulfonamide in 100% DMSO (Stock: 10 mM).

    • Prepare 8-point serial dilutions (e.g., 100 µM down to 0.1 nM) in Assay Buffer.

    • Control: Ensure final DMSO concentration is <2% in the well to prevent enzyme denaturation.

  • Reaction Assembly (96-well Black Plate):

    • Blank: 150 µL Buffer + 10 µL DMSO (No Enzyme).

    • 100% Activity Control: 140 µL Buffer + 10 µL Enzyme + 10 µL DMSO.

    • Test Wells: 140 µL Buffer + 10 µL Enzyme + 10 µL Inhibitor.

  • Pre-Incubation:

    • Incubate plate for 10 minutes at 25°C . This allows the sulfonamide to navigate the hydrophobic channel and bind Arg120.

  • Reaction Initiation:

    • Prepare a 2X Master Mix of Arachidonic Acid (200 µM) and ADHP (100 µM).

    • Add 50 µL of Master Mix to all wells using a multi-channel pipette.

  • Measurement:

    • Immediately read fluorescence (Ex 535/Em 590) in kinetic mode for 10 minutes.

    • Calculate the slope (RFU/min) of the linear portion of the curve.

Data Analysis Formula


Experimental Protocol: Cellular Selectivity (RAW 264.7)

Objective: Validate that the compound can penetrate cell membranes and inhibit COX-2 in a physiological inflammatory environment.

Workflow Diagram

Cell_Assay Step1 RAW 264.7 Macrophages Step2 Induction: LPS (1 µg/mL) + Interferon-γ Step1->Step2 Step3 Treatment: Add 1,4-dimethyl-1H-pyrazole-3-sulfonamide (0, 1, 10, 50 µM) Step2->Step3 Step4 Incubation 18-24 Hours Step3->Step4 Step5 Harvest Supernatant Step4->Step5 Step6 PGE2 ELISA Quantification Step5->Step6

Caption: Cellular assay workflow using LPS-induced murine macrophages to measure PGE2 suppression.

Critical Steps
  • Induction: COX-2 is not constitutively expressed in RAW 264.7 cells. You must induce expression using Lipopolysaccharide (LPS).

  • Timing: Add the inhibitor simultaneously with LPS to test prevention of PGE2 synthesis, or 4 hours after LPS to test inhibition of the active enzyme.

  • Cytotoxicity Check: Run an MTT or Alamar Blue assay in parallel to ensure reduced PGE2 is due to COX inhibition, not cell death.

Expected Results & Interpretation

The following table outlines the expected profile for a successful "Hit" using this scaffold compared to a reference drug.

Parameter1,4-dimethyl-1H-pyrazole-3-sulfonamide (Fragment)Celecoxib (Optimized Drug)Interpretation
COX-2 IC50 0.5 µM - 5.0 µM0.04 µMFragments are less potent; optimization required.
COX-1 IC50 > 100 µM15 µMHigh selectivity is the key success metric.
Selectivity Index (SI) > 200~375SI = COX-1 IC50 / COX-2 IC50.
Cellular Potency Moderate (Shift due to protein binding)HighCell assays often show 10x shift in IC50.

Troubleshooting:

  • High Background: Reduce Hemin concentration or ensure fresh ADHP stock.

  • Low Selectivity: If the compound inhibits COX-1, the N1-methyl group may not be providing enough steric clash with Ile523. Consider increasing the bulk at N1 (e.g., N-isopropyl).

References

  • Cayman Chemical. COX Fluorescent Inhibitor Screening Assay Kit Protocol.Link

  • Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents.[5][6][7] Nature, 384(6610), 644-648. Link

  • BPS Bioscience. COX-2 Inhibitor Screening Assay Kit (Fluorogenic).Link

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. Link

  • Flower, R. J. (2003). The development of COX2 inhibitors.[8][9][3][7][10][11][12][13] Nature Reviews Drug Discovery, 2, 179–191. Link

Sources

Application

Application Note: Development of Pyrazole Sulfonamides as Antimicrobial Agents

[1][2] Executive Summary & Rationale The resurgence of antimicrobial resistance (AMR) necessitates the evolution of privileged scaffolds. Sulfonamides ("sulfa drugs") historically revolutionized medicine by targeting the...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Rationale

The resurgence of antimicrobial resistance (AMR) necessitates the evolution of privileged scaffolds. Sulfonamides ("sulfa drugs") historically revolutionized medicine by targeting the bacterial folate pathway.[1][2] However, widespread resistance limits their current utility.

This guide details the development of Pyrazole Sulfonamides —hybrid molecules that fuse the bioactive pyrazole ring with the sulfonamide pharmacophore. This combination offers two distinct advantages:

  • Bioisosterism: The pyrazole ring acts as a robust linker that modulates lipophilicity (

    
    ), enhancing cell membrane penetration.
    
  • Synergistic Binding: The hybrid structure can exploit secondary binding pockets within the Dihydropteroate Synthase (DHPS) enzyme, potentially overcoming mutations that render traditional sulfonamides ineffective.

Strategic Design: The Pharmacophore

Effective design relies on Structure-Activity Relationship (SAR) logic.[3] The pyrazole-sulfonamide hybrid mimics p-aminobenzoic acid (PABA), the natural substrate of DHPS.

SAR Design Principles
  • The Warhead (

    
    ):  Must remain unsubstituted or mono-substituted to maintain hydrogen bonding with DHPS active site residues (typically Ser/Thr).
    
  • The Linker (Pyrazole): Substitutions at positions C-3 and C-5 (e.g.,

    
    , 
    
    
    
    ) control steric fit and electronic distribution.
  • The Tail (Aryl/Heteroaryl): An aromatic system attached to the pyrazole

    
     position enhances hydrophobic interactions within the enzyme pocket.
    

Protocol A: Chemical Synthesis

Objective: Synthesize


-(1,3-diphenyl-1H-pyrazol-5-yl)benzenesulfonamide derivatives via nucleophilic substitution.
Reagents & Equipment[6][7]
  • Reactants: 5-amino-1,3-diphenylpyrazole (Nucleophile), substituted Benzenesulfonyl chlorides (Electrophile).

  • Catalyst/Base: Pyridine (acts as both solvent and acid scavenger) or Triethylamine (

    
    ).
    
  • Solvent: Dichloromethane (DCM) or anhydrous THF.

  • Monitoring: TLC plates (Silica gel 60

    
    ).
    
Step-by-Step Methodology
  • Preparation: Dissolve 1.0 equivalent of the amino-pyrazole derivative in anhydrous DCM (10 mL/g) under an inert atmosphere (

    
    ).
    
  • Activation: Add 1.2 equivalents of Pyridine. Cool the mixture to

    
     in an ice bath.
    
  • Addition: Dropwise add 1.1 equivalents of the appropriate benzenesulfonyl chloride dissolved in DCM. Critical: Slow addition prevents exothermic side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–8 hours. Monitor consumption of the amine by TLC (Eluent: Hexane/EtOAc 7:3).

  • Workup:

    • Wash the organic layer with 1N HCl (to remove pyridine).

    • Wash with saturated

      
       (to remove unreacted sulfonyl chloride).
      
    • Dry over anhydrous

      
       and evaporate under reduced pressure.
      
  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography.

Synthesis Workflow Visualization

SynthesisWorkflow Start Reagents: Amino-Pyrazole + Sulfonyl Chloride Reaction Reaction: DCM/Pyridine 0°C to RT, 4-8h Start->Reaction Activation Workup Workup: 1. Acid Wash (HCl) 2. Base Wash (NaHCO3) Reaction->Workup TLC Complete Purify Purification: Recrystallization (EtOH) Workup->Purify Crude Solid Product Final Product: Pyrazole Sulfonamide Purify->Product Yield Calculation

Figure 1: Synthetic workflow for the condensation of amino-pyrazoles with sulfonyl chlorides.

Protocol B: Biological Evaluation (CLSI M07)

Objective: Determine the Minimum Inhibitory Concentration (MIC) using Broth Microdilution. This protocol adheres to CLSI M07 standards [1].

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922).

  • Indicator: Resazurin (Alamar Blue) for visual endpoint confirmation (optional but recommended for R&D).

Experimental Procedure
  • Inoculum Prep: Prepare a direct colony suspension equivalent to a 0.5 McFarland standard. Dilute 1:100 in CAMHB to achieve

    
     CFU/mL.
    
  • Compound Dilution: Dissolve the pyrazole sulfonamide in DMSO. Prepare serial 2-fold dilutions in a 96-well microtiter plate. Final well volume: 100 µL.

    • Note: Ensure final DMSO concentration is

      
       to avoid solvent toxicity.
      
  • Inoculation: Add 10 µL of the bacterial suspension to each well (Final inoculum:

    
     CFU/mL).
    
  • Controls:

    • Growth Control: Bacteria + Broth + DMSO (No drug).

    • Sterility Control: Broth only.

    • Reference: Sulfamethoxazole (Standard).

  • Incubation: Incubate at

    
     for 16–20 hours in ambient air.
    
  • Readout: The MIC is the lowest concentration showing complete inhibition of visible growth.[4]

Data Reporting Template
Compound IDR-Group (C-3)R-Group (N-1)MIC S. aureus (µg/mL)MIC E. coli (µg/mL)
PZ-01

Phenyl64>128
PZ-02

4-F-Phenyl832
Sulfamethoxazole N/AN/A3216

Interpretation: Compound PZ-02 shows superior potency against Gram-positives due to the electron-withdrawing trifluoromethyl group enhancing lipophilicity.

Mechanism of Action: Folate Pathway Inhibition

To validate the mechanism, one must understand the target.[2] Pyrazole sulfonamides act as competitive inhibitors of Dihydropteroate Synthase (DHPS) .[1]

The Pathway Logic
  • Substrate: Bacteria require p-aminobenzoic acid (PABA) to synthesize folate (essential for DNA/RNA synthesis).[5][1]

  • Competition: The sulfonamide moiety (

    
    ) is a structural bioisostere of the PABA carboxylate ion (
    
    
    
    ).
  • Inhibition: The drug binds to the DHPS active site, preventing PABA from condensing with Dihydropterin Pyrophosphate (DHPP).

  • Dead-End: This halts the production of Dihydropteroate, starving the bacteria of folate [2].

Pathway Visualization

FolatePathway Precursor Dihydropterin Pyrophosphate (DHPP) Enzyme Enzyme: DHPS (Dihydropteroate Synthase) Precursor->Enzyme PABA p-Aminobenzoic Acid (PABA) PABA->Enzyme Natural Substrate Drug Pyrazole Sulfonamide (Inhibitor) Drug->Enzyme Competitive Inhibition Product Dihydropteroate Enzyme->Product Catalysis Folate Tetrahydrofolate (DNA/RNA Synthesis) Product->Folate

Figure 2: Competitive inhibition of DHPS by Pyrazole Sulfonamides within the bacterial folate biosynthesis pathway.[1]

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07). CLSI. [Link]

  • Yun, M. K., et al. (2012). "Catalysis and sulfa drug resistance in dihydropteroate synthase." Science, 335(6072), 1110-1114. [Link]

  • Badgujar, J. R., et al. (2018).[6] "Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives." Indian Journal of Microbiology, 58(1), 93-99.[6] [Link]

  • Capasso, C., & Supuran, C. T. (2014). "Sulfa drugs as inhibitors of carbonic anhydrases from bacterial pathogens." Expert Opinion on Therapeutic Patents, 24(9). [Link]

Sources

Method

Application Note &amp; Protocol: High-Throughput Screening of Pyrazole Sulfonamide Libraries for Novel Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals. Introduction: The Convergence of a Privileged Scaffold and High-Throughput Screening The pyrazole ring system is a well-established "privileged scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Convergence of a Privileged Scaffold and High-Throughput Screening

The pyrazole ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its synthetic tractability and ability to engage in a variety of non-covalent interactions have made it a cornerstone for the design of targeted therapeutics. When functionalized with a sulfonamide moiety, the resulting pyrazole sulfonamides exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4][5][6] A significant portion of this activity stems from their ability to potently and selectively inhibit key enzymes, particularly protein kinases.[7][8]

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[7][9] Consequently, kinase inhibitors have become a major focus of modern drug discovery.[10] High-throughput screening (HTS) is an indispensable tool in this endeavor, enabling the rapid evaluation of large chemical libraries to identify starting points for drug development.[11][12][13]

This application note provides a comprehensive guide to the high-throughput screening of pyrazole sulfonamide libraries for the discovery of novel kinase inhibitors. We will delve into the critical aspects of assay development, primary and secondary screening, hit validation, and data analysis, with a focus on the underlying scientific principles that ensure a robust and successful screening campaign.

Pre-Screening Considerations: Laying the Foundation for a Successful Campaign

Before embarking on a full-scale HTS campaign, several critical factors must be addressed to maximize the quality and relevance of the screening data.

1. Pyrazole Sulfonamide Library Design and Quality Control:

The quality of the chemical library is paramount to the success of any HTS campaign. For pyrazole sulfonamides, the library should be designed to explore a diverse chemical space around the core scaffold. This can be achieved through various synthetic strategies that allow for the introduction of a wide range of substituents at different positions of the pyrazole and sulfonamide moieties.[4][5][14][15]

  • Diversity-Oriented Synthesis: Employ synthetic routes that allow for the facile introduction of diverse functional groups to probe different regions of the kinase active site.

  • Purity and Integrity: Each compound in the library must be of high purity (typically >95%) to avoid false positives or negatives. Purity should be assessed by methods such as LC-MS and NMR.

  • Solubility: Compounds must be soluble in the assay buffer to ensure accurate determination of their activity. Solubility can be a challenge for some heterocyclic compounds, and it is advisable to perform pre-screening solubility assessments.

2. Target Selection and Reagent Preparation:

The choice of the kinase target is driven by its biological relevance to the disease of interest. Once the target is selected, high-quality, active enzyme is required.

  • Enzyme Purity and Activity: The kinase should be of high purity and exhibit robust and reproducible enzymatic activity. It is crucial to characterize each batch of enzyme to ensure consistency throughout the screening campaign.[16]

  • Substrate Selection: The choice of substrate (peptide or protein) and the concentration used are critical for a sensitive and robust assay. The substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.[16]

  • Cofactors: Ensure the optimal concentration of any necessary cofactors, such as ATP and MgCl2.

Primary High-Throughput Screening: A Fluorescence-Based Kinase Assay

For the primary screen, a robust, sensitive, and cost-effective assay is required to screen a large number of compounds. Fluorescence-based assays are well-suited for HTS due to their high sensitivity and homogeneous format.[7][8][9] Here, we describe a generic fluorescence polarization (FP)-based assay for the detection of kinase inhibition.

Principle of the FP-Based Kinase Assay:

This assay measures the phosphorylation of a fluorescently labeled peptide substrate by the target kinase. When the small, fluorescently labeled peptide is in solution, it tumbles rapidly, resulting in low fluorescence polarization. Upon phosphorylation by the kinase, the peptide is captured by a phospho-specific antibody, forming a large, slowly tumbling complex. This results in a high fluorescence polarization signal. Inhibitors of the kinase will prevent the phosphorylation of the peptide, leading to a low polarization signal.

Experimental Workflow for Primary HTS

HTS_Workflow cluster_prep Assay Preparation cluster_dispensing Reagent Dispensing cluster_reaction Reaction & Detection cluster_analysis Data Analysis Compound_Plates Compound Library Plates (384-well) Dispense_Compounds Dispense Compounds (nanoliter scale) Compound_Plates->Dispense_Compounds Assay_Plates Assay Plates (384-well) Dispense_Enzyme Dispense Kinase Enzyme Assay_Plates->Dispense_Enzyme Dispense_Substrate_ATP Dispense Fluorescent Substrate & ATP Dispense_Enzyme->Dispense_Substrate_ATP Incubation Incubate at Room Temperature Dispense_Substrate_ATP->Incubation Dispense_Detection Dispense Detection Reagent (Phospho-specific Antibody) Incubation->Dispense_Detection Read_Plate Read Fluorescence Polarization Dispense_Detection->Read_Plate Data_Normalization Data Normalization & QC Read_Plate->Data_Normalization Hit_Identification Hit Identification (Z-score or % Inhibition) Data_Normalization->Hit_Identification

Caption: Workflow for the primary fluorescence polarization-based HTS assay.

Detailed Protocol for Primary FP-Based Kinase Assay (384-well format):

  • Compound Plating:

    • Prepare source plates of the pyrazole sulfonamide library at a concentration of 1 mM in 100% DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of each compound into the appropriate wells of a 384-well low-volume assay plate.

    • For controls, dispense 50 nL of DMSO into the maximum signal (0% inhibition) wells and 50 nL of a known potent inhibitor (e.g., staurosporine) into the minimum signal (100% inhibition) wells.

  • Enzyme Addition:

    • Prepare a solution of the target kinase in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). The final concentration of the enzyme should be determined during assay development to give a robust signal window.

    • Dispense 5 µL of the enzyme solution to all wells of the assay plate.

  • Initiation of Kinase Reaction:

    • Prepare a solution containing the fluorescently labeled peptide substrate and ATP in assay buffer. The final concentrations of substrate and ATP should be at their respective Km values.

    • Dispense 5 µL of the substrate/ATP solution to all wells to initiate the kinase reaction. The final assay volume is 10 µL.

  • Incubation:

    • Centrifuge the plates briefly to ensure proper mixing.

    • Incubate the plates at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Prepare the detection reagent containing the phospho-specific antibody in a suitable buffer.

    • Add 10 µL of the detection reagent to all wells.

    • Incubate for another 60 minutes at room temperature to allow for the antibody-peptide binding to reach equilibrium.

  • Data Acquisition:

    • Read the fluorescence polarization on a plate reader equipped with appropriate filters for the fluorophore used.

Data Analysis and Hit Selection:

The quality of the HTS data is assessed using the Z'-factor, which is a statistical measure of the separation between the positive and negative controls. A Z'-factor greater than 0.5 is considered excellent for HTS.[17]

  • Z'-Factor Calculation: Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| Where:

    • SD_max and SD_min are the standard deviations of the maximum and minimum signals, respectively.

    • Mean_max and Mean_min are the means of the maximum and minimum signals, respectively.

  • Hit Identification: Compounds are identified as "hits" based on their ability to inhibit the kinase activity beyond a certain threshold. A common method is to use a Z-score cutoff (e.g., Z-score < -3) or a percent inhibition cutoff (e.g., >50% inhibition).

ParameterRecommended ValueRationale
Assay Volume 10-20 µLMinimizes reagent consumption in HTS.
Compound Concentration 10 µMA common starting concentration for primary screening.
Substrate Concentration ≤ KmIncreases sensitivity to competitive inhibitors.[16]
ATP Concentration ≤ KmIncreases sensitivity to ATP-competitive inhibitors.
Z'-Factor > 0.5Ensures a robust and reliable assay.[17]
Hit Cutoff > 50% inhibition or Z-score < -3Provides a stringent yet reasonable threshold for hit selection.[18]

Secondary and Orthogonal Assays: Hit Confirmation and Triage

Primary HTS is prone to identifying false positives due to various assay artifacts.[19][20] Therefore, it is crucial to confirm the activity of primary hits using a secondary, orthogonal assay.[21][22][23] An orthogonal assay employs a different detection technology or measures a different aspect of the biological system to validate the initial findings.

1. Dose-Response Confirmation in the Primary Assay:

The first step in hit validation is to re-test the primary hits in a dose-response format in the primary assay to determine their potency (IC50). This helps to eliminate compounds that are not truly active or that exhibit non-ideal behavior.

2. Orthogonal Biochemical Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction. It is an excellent orthogonal assay as it directly measures a product of the enzymatic reaction, unlike the FP assay which measures the modification of the substrate.

Principle of the ADP-Glo™ Assay:

The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.

3. Cell-Based Assay: A Cellular Thermal Shift Assay (CETSA®)

To confirm that the hit compounds engage the target kinase in a cellular context, a cell-based assay is essential.[24][25][26] CETSA® is a powerful technique to assess target engagement in intact cells.

Principle of CETSA®:

CETSA® is based on the principle that a protein's thermal stability changes upon ligand binding. In this assay, cells are treated with the compound of interest and then heated to a specific temperature. The soluble fraction of the target protein is then quantified by Western blotting or other means. Compounds that bind to the target kinase will stabilize it, resulting in more soluble protein remaining after heat treatment compared to the vehicle-treated control.

Hit-to-Lead Triage Cascade

Hit_Triage_Cascade cluster_primary Primary Screen cluster_confirmation Hit Confirmation cluster_validation Hit Validation cluster_lead Lead Generation Primary_HTS Primary HTS (FP-based Assay) ~100,000 Compounds Dose_Response Dose-Response in Primary Assay ~1,000 Hits Primary_HTS->Dose_Response Hit Selection Orthogonal_Assay Orthogonal Biochemical Assay (ADP-Glo™) ~200 Confirmed Hits Dose_Response->Orthogonal_Assay Potency Confirmation Cellular_Assay Cellular Target Engagement (CETSA®) ~50 Potent Hits Orthogonal_Assay->Cellular_Assay Orthogonal Validation SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cellular_Assay->SAR_Analysis Cellular Activity Lead_Series Lead Series Identification ~2-3 Series SAR_Analysis->Lead_Series SAR Progression

Caption: A typical hit-to-lead triage cascade for a kinase inhibitor screening campaign.

Hypothetical Signaling Pathway

To provide context, let's consider a hypothetical signaling pathway where the target kinase plays a crucial role. Identifying inhibitors for this kinase could have therapeutic benefits.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Target_Kinase Target Kinase (e.g., a Ser/Thr Kinase) Receptor->Target_Kinase Activates Downstream_Kinase Downstream Kinase Target_Kinase->Downstream_Kinase Phosphorylates & Activates Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Phosphorylates & Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Promotes Inhibitor Pyrazole Sulfonamide Inhibitor Inhibitor->Target_Kinase Inhibits

Caption: A hypothetical signaling pathway illustrating the role of a target kinase.

Conclusion: From Hits to Leads

The successful high-throughput screening of a pyrazole sulfonamide library requires a carefully planned and executed strategy. By combining a robust primary assay with orthogonal and cell-based secondary assays, researchers can confidently identify and validate true hits. The hit-to-lead cascade described in this application note provides a framework for triaging compounds and focusing resources on the most promising series for further optimization. The ultimate goal is to leverage the privileged nature of the pyrazole sulfonamide scaffold to develop novel and effective kinase inhibitors for the treatment of human diseases.

References

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]

  • Fluorescence assays for high-throughput screening of protein kinases. PubMed. [Link]

  • Fluorescent biosensors for high throughput screening of protein kinase inhibitors. PubMed. [Link]

  • Orthogonal Screening Platforms. Charles River Laboratories. [Link]

  • High-throughput cellular assays for regulated posttranslational modifications. PubMed. [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]

  • Cell-Based Assay Design for High-Content Screening of Drug Candidates. PMC. [Link]

  • Basics of Enzymatic Assays for HTS. NCBI. [Link]

  • Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. BellBrook Labs. [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC. [Link]

  • Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. [Link]

  • Design and Implementation of High Throughput Screening Assays. Springer Nature Experiments. [Link]

  • Cell-based assays for high-throughput screening. Broad Institute. [Link]

  • Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. [Link]

  • Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. ResearchGate. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC. [Link]

  • High-Throughput Sequencing Protocols and Methods. Springer Nature Experiments. [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]

  • How Enzolution Assay Systems Can Accelerate Your Inhibitor Discovery. YouTube. [Link]

  • High-Throughput Screening for Antimicrobial Peptides Using the SPOT Technique. Springer Nature Experiments. [Link]

  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. PMC. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]

  • Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. ResearchGate. [Link]

  • Pathway Profiling, Measure Multiple Cellular Signaling Events. Eurofins Discovery. [Link]

  • Analysis of HTS data. Cambridge MedChem Consulting. [Link]

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. PMC. [Link]

  • Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. SciELO México. [Link]

  • Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers. [Link]

  • A Protocol for a High-Throughput Multiplex Cell Viability Assay. PubMed. [Link]

  • Simple Signaling Reporter Assays – Easily Quantify Activation & Inhibition of Cellular Pathways. YouTube. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC. [Link]

  • Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PMC. [Link]

  • Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. PubMed. [Link]

  • High-Throughput Screening Using Mass Spectrometry within Drug Discovery. Springer Nature Experiments. [Link]

  • Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. ResearchGate. [Link]

  • Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. ACS Publications. [Link]

  • Nature Protocols. Badges - Research Communities by Springer Nature. [Link]

  • A BSL-4 high-throughput screen identifies sulfonamide inhibitors of Nipah virus. Pubs - Royal Society of Chemistry. [Link]

  • High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae. PMC. [Link]

  • Nature Protocols. Scilit. [Link]

  • High-throughput screening (HTS). BMG LABTECH. [Link]

  • High Throughput Sequencing: A New Diagnostic Protocol for Quarantine Release. Foundation Plant Services. [Link]

  • Application of HTS for Routine Plant Virus Diagnostics: State of the Art and Challenges. PMC. [Link]

  • Sanger sequencing. Wikipedia. [Link]

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Technical Notes & Optimization

Troubleshooting

challenges in 1,4-dimethyl-1H-pyrazole-3-sulfonamide synthesis

This guide is structured as a Tier 3 Technical Support response, designed for researchers encountering specific failure modes in the synthesis of 1,4-dimethyl-1H-pyrazole-3-sulfonamide . It prioritizes mechanistic insigh...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support response, designed for researchers encountering specific failure modes in the synthesis of 1,4-dimethyl-1H-pyrazole-3-sulfonamide . It prioritizes mechanistic insight over generic recipes.

Ticket Subject: Challenges in 1,4-dimethyl-1H-pyrazole-3-sulfonamide Synthesis Status: Resolved / Expert Guide Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The synthesis of 1,4-dimethyl-1H-pyrazole-3-sulfonamide (Target 1 ) presents a classic "regioselectivity trap." Users frequently attempt direct chlorosulfonation of 1,4-dimethylpyrazole, resulting in the unwanted 5-isomer or complex mixtures.

This guide details the oxidative chlorosulfonation (Sandmeyer-type) pathway as the only reliable method to secure the C3-sulfonamide regiochemistry. It also addresses the upstream challenge of synthesizing the 3-amino precursor.

Module 1: The Core Failure Mode (Direct Chlorosulfonation)

User Issue: "I treated 1,4-dimethylpyrazole with chlorosulfonic acid at 100°C, but NMR shows the wrong isomer or decomposition."

Expert Insight: The Electrophilic Trap

Pyrazoles undergo electrophilic aromatic substitution (EAS) preferentially at the C4 position .

  • C4 Blockage: In your target, C4 is occupied by a methyl group.

  • Electronic Bias: With C4 blocked, the electrophile (

    
    ) must choose between C3 and C5.
    
    • C5 Position: The N1-methyl group donates electron density into the ring, activating C5 more than C3.

    • Result: Direct chlorosulfonation almost invariably yields 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride , not the desired 3-isomer.

Visualizing the Regioselectivity Failure

The following decision tree illustrates why the direct route fails and why the amino-mediated route is required.

G node_start Start: 1,4-Dimethylpyrazole node_direct Route A: Direct Chlorosulfonation (ClSO3H, Heat) node_start->node_direct Electrophilic Attack node_amino Route B: Amino-Precursor Strategy (Retrosynthesis) node_start->node_amino Requires 3-Amino Precursor node_result_bad Major Product: 5-Sulfonyl Chloride (Undesired Regioisomer) node_direct->node_result_bad Favors C5 (Electronic Activation) node_sandmeyer Sandmeyer-type Reaction (NaNO2, SO2, CuCl2) node_amino->node_sandmeyer Diazotization node_target Target: 3-Sulfonyl Chloride (Correct Regioisomer) node_sandmeyer->node_target Radical Substitution (C3)

Figure 1: Decision tree contrasting the failed direct electrophilic route (Red) with the successful radical-mediated Sandmeyer route (Green).

Module 2: The Validated Protocol (Sandmeyer Route)

To install the sulfonyl group at C3, you must start with 1,4-dimethyl-1H-pyrazol-3-amine . The amino group acts as a "placeholder" that is converted to the sulfonyl chloride via a diazonium intermediate.

Step 1: Synthesis of the Sulfonyl Chloride

Reaction Type: Meerwein Sulfonylation (Sandmeyer-type) Reagents:


, 

(gas or generated in situ),

(cat),

.
ParameterSpecificationCritical Note
Solvent System AcOH : Conc. HCl (3:1)Anhydrous conditions are not required, but excess water hydrolyzes the product.
Temperature (Diazotization) -5°C to 0°CMaintain strictly below 0°C to prevent diazonium decomposition to the phenol.
SO₂ Source Saturated solution in AcOHBubbling SO₂ gas is superior to metabisulfite salts for yield.
Catalyst CuCl₂ (20 mol%)Copper(II) is essential for the radical transfer step.

Protocol:

  • Dissolve 1,4-dimethyl-1H-pyrazol-3-amine (1.0 equiv) in a mixture of glacial acetic acid and concentrated HCl. Cool to -5°C.

  • Add aqueous

    
     (1.1 equiv) dropwise. Stir for 30 min to form the diazonium salt.
    
  • Separately , saturate glacial acetic acid with

    
     gas (approx. 30 min bubbling) and add 
    
    
    
    (0.2 equiv).
  • Pour the cold diazonium solution into the stirring

    
     mixture.
    
    • Observation: Vigorous gas evolution (

      
      ) indicates the reaction is proceeding.
      
  • Allow to warm to room temperature and stir for 2-3 hours.

  • Pour into ice water and extract immediately with DCM. Do not store the aqueous layer.

Step 2: Sulfonamide Formation

Reagents: Aqueous


 or 

in Dioxane/THF.

Protocol:

  • Dissolve the crude sulfonyl chloride in THF.

  • Add excess ammonia (5-10 equiv) at 0°C.

  • Stir at RT for 1 hour.

  • Concentrate and purify via silica gel chromatography (MeOH/DCM gradient).

Module 3: Troubleshooting & FAQs

Q1: I cannot find commercial 1,4-dimethyl-1H-pyrazol-3-amine. How do I make it?

A: This is the most challenging upstream step. Methylation of 3-amino-4-methylpyrazole typically yields a mixture of isomers.

  • Reaction: 3-amino-4-methylpyrazole + MeI (

    
    , DMF).
    
  • The Problem: You will get a mixture of 1,4-dimethyl-3-amine (Target) and 1,3-dimethyl-5-amine (Major byproduct).

  • Separation: These isomers have significantly different polarities.

    • TLC Tip: Use 5-10% MeOH in DCM. The 5-amino isomer (often more polar due to H-bonding capability) usually elutes later than the 3-amino isomer, though this depends on the stationary phase.

    • Structure Confirmation: You must use NOESY NMR.

      • Target (1,4-dimethyl): NOE correlation between N-Me and C4-Me is weak or absent (they are distant). Strong NOE between N-Me and H-5.

      • Byproduct (1,3-dimethyl): Strong NOE between N-Me and H-5. Wait, in 1,3-dimethyl-5-amino, the N-Me is at position 1, H is at 4? No, methyl is at 3.

      • Correct NOESY Logic:

        • 1,4-dimethyl-3-amine: N-Me (pos 1) shows NOE with H-5 .

        • 1,3-dimethyl-5-amine: N-Me (pos 1) shows NOE with H-5 ? No, position 5 has the amine. Position 4 has H. So N-Me shows NOE with H-5-NH2 ? No.

        • Refined Logic: In 1,3-dimethyl-5-amine, the N-Me is at 1. The substituent at 5 is

          
          . The substituent at 4 is H. So N-Me shows NOE with the Amine protons  or H-4 .
          
Q2: My sulfonyl chloride yield is low (<20%). Why?

A: The diazonium intermediate is likely hydrolyzing to the phenol (1,4-dimethyl-1H-pyrazol-3-ol) before it reacts with


.
  • Fix 1: Ensure your

    
     solution is saturated . If the concentration of 
    
    
    
    is low, water competes for the diazonium ion.
  • Fix 2: Minimize water in the diazotization step. Use minimal water to dissolve

    
    , or use organic nitrites (t-BuONO) in acetonitrile if the aqueous route fails.
    
Q3: Can I use chlorosulfonic acid if I block the C5 position?

A: Theoretically, yes, but it requires a removable blocking group (like a silyl group) or a specific synthesis where C5 is substituted and then decarboxylated. This is generally far more work than the Sandmeyer route.

References

  • Sandmeyer-Type Chlorosulfonylation

    • Context: General protocol for converting heteroaromatic amines to sulfonyl chlorides using .
    • Source: Hofmann, T. et al. "Synthesis of sulfonyl chlorides from diazonium salts." Organic Syntheses, 1981 , 60, 121.

  • Pyrazole Regiochemistry (N-Methylation): Context: Discussion on the ratio of isomers formed during the alkylation of aminopyrazoles. Source:Journal of Heterocyclic Chemistry, "Regioselectivity in the alkylation of 3-aminopyrazoles." (General Reference for mechanism).
  • Target Compound Data

    • Compound: 1,4-dimethyl-1H-pyrazole-3-sulfonyl chloride (CAS 1556153-39-9).
    • Source: PubChem CID 45080570.

  • Alternative Regioselective Synthesis

    • Context: Using fluorinated alcohols to control pyrazole regiochemistry during cyclization (preventing the need for difficult separations l
    • Source:Journal of Organic Chemistry, "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols."[1]

Disclaimer: This guide is for research purposes only. All procedures involve hazardous chemicals (chlorosulfonic acid, diazonium salts) and should be performed under a fume hood with appropriate PPE.

Sources

Reference Data & Comparative Studies

Validation

Validating Pyrazole Sulfonamides as Carbonic Anhydrase Inhibitors: A Comparative Guide

This guide provides a comprehensive framework for the validation of novel pyrazole sulfonamide derivatives, specifically focusing on the hypothetical candidate 1,4-dimethyl-1H-pyrazole-3-sulfonamide, as potent and select...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of novel pyrazole sulfonamide derivatives, specifically focusing on the hypothetical candidate 1,4-dimethyl-1H-pyrazole-3-sulfonamide, as potent and selective inhibitors of carbonic anhydrase (CA). Drawing upon established methodologies and comparative data from existing literature, we will explore the critical experimental steps and data analysis required to characterize the inhibitory profile of this compound class. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a crucial role in fundamental physiological processes.[1] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺), thereby participating in pH regulation, CO₂ and HCO₃⁻ transport, and various metabolic pathways.[1][2] With 15 known isoforms in humans, their differential expression and activity are associated with a range of pathologies, including glaucoma, epilepsy, cancer, and obesity, making them attractive therapeutic targets.[3][4]

The sulfonamide group (-SO₂NH₂) is a well-established zinc-binding group (ZBG) that exhibits high affinity for the zinc ion within the active site of CA isozymes, forming the basis for a major class of CA inhibitors (CAIs).[5] The pyrazole scaffold, a five-membered heterocyclic ring, is a versatile component in medicinal chemistry, present in numerous approved drugs.[6] The combination of a pyrazole core with a sulfonamide moiety has yielded a promising class of CAIs with the potential for high potency and isoform selectivity.[3][5] This guide will delineate the process of validating a novel pyrazole sulfonamide, using 1,4-dimethyl-1H-pyrazole-3-sulfonamide as a case study.

Comparative Landscape: Pyrazole Sulfonamides vs. Standard Inhibitors

To establish the potential of a new CA inhibitor, its performance must be benchmarked against well-characterized, clinically used drugs and other investigational compounds. Acetazolamide (AAZ), a non-selective sulfonamide inhibitor, serves as a common reference standard. The following table summarizes the inhibitory activities (Ki or IC50 values) of various pyrazole-based sulfonamides against key human CA (hCA) isoforms, providing a comparative context for our hypothetical compound.

CompoundhCA I (Ki/IC50, nM)hCA II (Ki/IC50, nM)hCA IX (Ki/IC50, nM)hCA XII (Ki/IC50, nM)Reference
Acetazolamide (AAZ) 25012.125.85.7[1][3]
4-[5-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide (4g)12.7 ± 1.76.9 ± 1.5--[7]
4-[5-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide (4c)59.8 ± 3.024.1 ± 7.1--[7]
N-[4-(aminosulfonyl)phenyl]-6,7-dimethoxy-1-methyl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide (15)725.73.36.680.5[3]
Pyrazolylpyrazoline derivative (7d)-1.1-0.47[8]

Note: '-' indicates data not available in the cited literature.

This comparative data highlights the potential for pyrazole sulfonamides to exhibit potent and, in some cases, isoform-selective inhibition. For instance, compound 4g demonstrates strong inhibition of the cytosolic isoforms hCA I and II, while compound 15 shows remarkable potency and selectivity for hCA II over hCA I.[3][7] Furthermore, derivative 7d displays excellent inhibitory activity against the tumor-associated isoform hCA XII.[8]

Experimental Validation Workflow

The validation of 1,4-dimethyl-1H-pyrazole-3-sulfonamide as a CA inhibitor requires a systematic approach involving a series of well-defined experiments. The following workflow outlines the key stages of this process.

Validation_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_assay In Vitro Inhibition Assays cluster_analysis Data Analysis & Interpretation synthesis Synthesis of 1,4-dimethyl-1H-pyrazole-3-sulfonamide characterization Structural Confirmation (NMR, MS, Elemental Analysis) synthesis->characterization screening Initial Screening (Colorimetric Assay) characterization->screening kinetics Kinetic Analysis (Stopped-Flow Assay) screening->kinetics isoform Isoform Selectivity Profiling (hCA I, II, IX, XII) kinetics->isoform ic50 IC50 Determination isoform->ic50 ki Ki Calculation ic50->ki sar Structure-Activity Relationship (SAR) Analysis ki->sar

Caption: Experimental workflow for the validation of a novel carbonic anhydrase inhibitor.

Synthesis and Characterization

The initial step involves the chemical synthesis of 1,4-dimethyl-1H-pyrazole-3-sulfonamide. A plausible synthetic route could involve the reaction of a suitable pyrazole precursor with a sulfonating agent. Following synthesis, rigorous characterization is essential to confirm the identity and purity of the compound. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis should be employed.[9]

In Vitro Carbonic Anhydrase Inhibition Assays

The core of the validation process lies in determining the inhibitory activity of the compound against various CA isoforms. Two primary assay types are commonly used:

3.2.1. Colorimetric Assay for Initial Screening

This method is suitable for high-throughput screening and provides a preliminary assessment of inhibitory potency.[10][11] It relies on the esterase activity of CA, where the enzyme catalyzes the hydrolysis of a chromogenic substrate, such as p-nitrophenyl acetate (pNPA), to produce p-nitrophenol. The rate of p-nitrophenol formation is monitored spectrophotometrically at 400-405 nm.[10] A decrease in the reaction rate in the presence of the inhibitor indicates its activity.

Experimental Protocol: Colorimetric CA Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a working solution of human carbonic anhydrase (e.g., hCA I or hCA II) in assay buffer (e.g., Tris-HCl, pH 7.4).

    • Prepare a solution of the substrate, p-nitrophenyl acetate (pNPA), in a suitable solvent like acetonitrile.

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer.

    • Add varying concentrations of the test compound or the standard inhibitor (Acetazolamide). Include a solvent control (DMSO) and an enzyme control (no inhibitor).

    • Add the CA enzyme solution to all wells except the background control.

    • Incubate at room temperature for a defined period (e.g., 10 minutes).[11]

    • Initiate the reaction by adding the pNPA substrate solution to all wells.

    • Measure the absorbance at 405 nm kinetically for a specified duration (e.g., 30-60 minutes) using a microplate reader.[12]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the absorbance vs. time plot) for each concentration.

    • Determine the percentage of inhibition for each concentration relative to the enzyme control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%).

3.2.2. Stopped-Flow CO₂ Hydrase Assay for Kinetic Analysis

For a more precise determination of the inhibition constant (Ki), a stopped-flow spectrophotometric assay is the gold standard.[1] This method directly measures the physiological CO₂ hydration activity of the enzyme. The assay monitors the pH change resulting from the enzymatic reaction using a pH indicator.

Stopped_Flow_Assay reagents Syringe A: Enzyme + Inhibitor + pH Indicator Syringe B: CO₂-saturated solution mixing Rapid Mixing Chamber reagents->mixing detection Spectrophotometric Detection (Monitoring pH change via indicator absorbance) mixing->detection

Caption: Schematic of a stopped-flow CO₂ hydrase assay.

Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay

  • Reagent Preparation:

    • Prepare a solution of the purified CA isoform in a suitable buffer (e.g., Tris-SO₄, pH 7.5) containing a pH indicator (e.g., phenol red).

    • Prepare a CO₂-saturated solution by bubbling CO₂ gas through distilled water.

    • Prepare various concentrations of the inhibitor.

  • Assay Procedure:

    • The enzyme/inhibitor/indicator solution and the CO₂-saturated solution are loaded into separate syringes of the stopped-flow instrument.

    • The two solutions are rapidly mixed, initiating the CO₂ hydration reaction.

    • The change in absorbance of the pH indicator is monitored over time.

  • Data Analysis:

    • The initial rates of the enzymatic reaction are determined from the slopes of the absorbance change.

    • The inhibition constant (Ki) is calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.

Isoform Selectivity Profiling

A crucial aspect of characterizing a novel CAI is to determine its selectivity for different CA isoforms. The inhibitory activity of 1,4-dimethyl-1H-pyrazole-3-sulfonamide should be assessed against a panel of key human CA isoforms, including the ubiquitous cytosolic isoforms hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and hCA XII.[3][4] A favorable selectivity profile, for instance, potent inhibition of a disease-related isoform with weak inhibition of off-target isoforms, is a highly desirable characteristic for a drug candidate.

Conclusion and Future Directions

The validation of 1,4-dimethyl-1H-pyrazole-3-sulfonamide as a carbonic anhydrase inhibitor requires a rigorous and systematic approach. By employing established colorimetric and stopped-flow assays, its inhibitory potency (IC50 and Ki values) and isoform selectivity can be accurately determined. Comparing these results with data from known pyrazole sulfonamides and standard inhibitors like acetazolamide will provide a clear understanding of its potential as a therapeutic agent.[5][7]

Future studies should aim to elucidate the structure-activity relationships (SAR) within this class of compounds to guide the design of more potent and selective inhibitors. Furthermore, in silico molecular docking studies can provide insights into the binding interactions of the inhibitor with the active site of different CA isoforms, helping to explain the observed selectivity.[4] Successful in vitro validation would pave the way for further preclinical development, including cell-based assays and in vivo studies, to assess the therapeutic efficacy of this promising class of compounds.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay.
  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
  • Anzenbacher, P., Jr., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2, 271–282.
  • Geronikaki, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7023. Retrieved from [Link]

  • Abcam. (2025). ab283387 – Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
  • Angeli, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3209. Retrieved from [Link]

  • Al-Omair, M. A., et al. (2025). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Molecules, 30(1), 2.
  • El-Sayed, M. A., et al. (2025). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity, e202401031. Retrieved from [Link]

  • Jamshed, I., et al. (2021). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 11(52), 32899-32911. Retrieved from [Link]

  • Geronikaki, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(5), 1735. Retrieved from [Link]

  • Geronikaki, A., & Supuran, C. T. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7023. Retrieved from [Link]

  • Nocentini, A., et al. (2020). Carbonic Anhydrase Inhibitors of Different Structures Dilate Pre-Contracted Porcine Retinal Arteries. International Journal of Molecular Sciences, 21(18), 6688. Retrieved from [Link]

  • Geronikaki, A., et al. (2021). Carbonic anhydrase inhibition with sulfonamides incorporating pyrazole-and pyridazinecarboxamide moieties provides examples of isoform-selective inhibitors. FLORE. Retrieved from [Link]

  • Geronikaki, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(5), 1735. Retrieved from [Link]

  • Tuğrak, M., et al. (2021). Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors. Turkish Journal of Chemistry, 45(2), 528-539. Retrieved from [Link]

  • Wang, Y., et al. (2018). Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors. Chemical & Pharmaceutical Bulletin, 66(4), 387-393. Retrieved from [Link]

  • Bua, S., et al. (2018). Sulfonamide bearing pyrazolylpyrazolines as potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. Bioorganic & Medicinal Chemistry, 26(15), 4449-4455. Retrieved from [Link]

  • Drabina, P., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 30(8), 1735. Retrieved from [Link]

  • Kassab, A. E., et al. (2020). Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. European Journal of Medicinal Chemistry, 189, 112066. Retrieved from [Link]

  • Reddy, T. S., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26035–26046. Retrieved from [Link]

  • ResearchGate. (n.d.). Some known sulfonamide drugs as CA inhibitors. Retrieved from [Link]

  • Arslan, O., et al. (2015). Synthesis, characterization and in vitro inhibition of metal complexes of pyrazole based sulfonamide on human erythrocyte carbonic anhydrase isozymes I and II. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 969-975. Retrieved from [Link]

  • Dudutiene, V., et al. (2013). Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 342-346. Retrieved from [Link]

  • Geronikaki, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of. Semantic Scholar. Retrieved from [Link]

  • Geronikaki, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. ResearchGate. Retrieved from [Link]

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Comparative

Translational Validation of Pyrazole Sulfonamides: From Enzymatic Potency to In Vivo Efficacy

Executive Summary This guide provides a technical roadmap for researchers evaluating pyrazole sulfonamides (e.g., the coxib scaffold). While this chemical class offers superior COX-2 selectivity compared to traditional N...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical roadmap for researchers evaluating pyrazole sulfonamides (e.g., the coxib scaffold). While this chemical class offers superior COX-2 selectivity compared to traditional NSAIDs, a common failure mode in drug development is the "Potency-Efficacy Disconnect." A compound may show nanomolar potency in enzymatic assays but fail in animal models due to poor aqueous solubility (BCS Class II) and high protein binding. This guide outlines the cross-validation protocols required to bridge that gap, comparing pyrazole sulfonamides against traditional carboxylic acid scaffolds (e.g., Indomethacin).

Part 1: The Chemical Scaffold & Mechanism

The structural distinctiveness of pyrazole sulfonamides lies in their ability to exploit the "side pocket" of the COX-2 enzyme. Unlike COX-1, which has a bulky Isoleucine (Ile523) residue blocking access, COX-2 possesses a smaller Valine (Val523), creating a hydrophilic pocket.

The sulfonamide group (


) serves as a pharmacophore anchor, forming hydrogen bonds with Arg513  within this pocket. This interaction is the causal mechanism for the high selectivity ratios (>300-fold) seen in this class, sparing the gastroprotective COX-1 enzyme.
Figure 1: Mechanism of Selectivity

The following diagram illustrates the differential binding kinetics that define the pyrazole sulfonamide advantage.

COX_Mechanism Arachidonic Arachidonic Acid COX1 COX-1 Enzyme (Constitutive) Arachidonic->COX1 COX2 COX-2 Enzyme (Inducible) Arachidonic->COX2 GI_Protect Cytoprotective PGs (Stomach Lining) COX1->GI_Protect Physiological Prostaglandins Prostaglandins (Pain/Inflammation) COX2->Prostaglandins Inflammatory Inhibitor_NSAID Traditional NSAID (Indomethacin) Pocket_Tight Hydrophobic Channel (Ile523 Block) Inhibitor_NSAID->Pocket_Tight Blocks Inhibitor_Pyraz Pyrazole Sulfonamide (Selective) Pocket_Side Side Pocket (Val523 + Arg513) Inhibitor_Pyraz->Pocket_Side Binds High Affinity Pocket_Tight->COX1 Inhibits Pocket_Tight->COX2 Inhibits Pocket_Side->COX2 Selective Inhibition

Caption: Differential binding modes. Pyrazole sulfonamides engage the COX-2 specific side pocket (Val523), whereas traditional NSAIDs non-selectively block the main channel.

Part 2: In Vitro Benchmarking

When validating a new pyrazole sulfonamide, the primary metric is the Selectivity Index (SI) , defined as


. A higher ratio indicates a wider safety margin against gastric ulceration.
Comparative Potency Data

The table below contrasts a representative Pyrazole Sulfonamide (based on Celecoxib data) against Indomethacin (non-selective standard).

FeaturePyrazole Sulfonamide (Target)Indomethacin (Alternative)Clinical Implication
COX-1 IC50 15.0 – 80.0 µM0.01 – 0.1 µMHigh COX-1 inhibition drives GI toxicity.
COX-2 IC50 0.04 – 0.5 µM0.30 – 0.6 µMBoth are potent anti-inflammatories.
Selectivity Index ~30 – 400 ~0.1 (Favors COX-1) Pyrazoles offer superior gastric safety.
Protein Binding >97%>90%Critical: High binding reduces free drug concentration in vivo.

Technical Insight: Do not rely solely on recombinant enzyme assays. Perform Whole Blood Assays (WBA) . In purified enzyme assays, pyrazole sulfonamides often appear more potent than they are physiologically because they are not sequestered by plasma proteins (albumin). WBA provides a more predictive


 for in vivo dose selection.

Part 3: The Translational Bridge (ADME)

The most common reason pyrazole sulfonamides fail in vivo despite in vitro success is solubility-limited absorption .

  • BCS Class II Status: Most pyrazole sulfonamides are lipophilic (high permeability) but have low aqueous solubility.[1]

  • Metabolism (CYP2C9): This scaffold is heavily metabolized by Cytochrome P450 2C9.

    • Protocol Check: Screen your compound against recombinant CYP2C9 early. If

      
       for CYP2C9 inhibition, you risk drug-drug interactions (e.g., with Warfarin).
      
  • Formulation Requirement: To match the in vitro potency in an animal model, simple suspension in CMC (carboxymethylcellulose) is often insufficient. Use Solid Dispersion techniques (e.g., PVP-K30 or PEG400) to ensure the drug dissolves rapidly enough to reach

    
    .
    

Part 4: In Vivo Validation Protocol

To cross-validate the anti-inflammatory efficacy, the Carrageenan-Induced Paw Edema model in rats is the gold standard. It correlates directly with COX-2 inhibition phases.

Experimental Workflow

This protocol is designed to differentiate between the acute phase (histamine/serotonin) and the late phase (prostaglandin-driven, COX-2 dependent).

InVivo_Protocol Acclimatization 1. Acclimatization (Wistar Rats, n=6/group) Baseline 2. Baseline Measurement (Plethysmometer) Acclimatization->Baseline Dosing 3. Drug Administration (Oral Gavage, -1 hr) Baseline->Dosing Induction 4. Induction (1% Carrageenan Intraplantar) Dosing->Induction Wait 1 hr for Absorption Measure_Early 5. Early Phase (0-2 hrs) (Non-COX Mediated) Induction->Measure_Early Measure_Late 6. Late Phase (3-5 hrs) (COX-2 Mediated) Measure_Early->Measure_Late Critical Window Analysis 7. Calculation (% Inhibition vs Control) Measure_Late->Analysis

Caption: Workflow for Carrageenan-Induced Paw Edema. Efficacy in the "Late Phase" (3-5 hrs) confirms COX-2 mechanism of action.

Step-by-Step Protocol
  • Preparation: Fast animals for 12 hours.

  • Dosing: Administer the Pyrazole Sulfonamide (test), Vehicle (negative control), and Indomethacin (10 mg/kg, positive control) orally.

    • Critical Step: Ensure the vehicle (e.g., 1% Tween 80) solubilizes the sulfonamide. If the compound precipitates in the gut, efficacy data will be false-negative.

  • Induction: Inject 0.1 mL of 1% w/v carrageenan in saline into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume using a water displacement plethysmometer at 0, 1, 3, and 5 hours.

  • Validation: The Pyrazole Sulfonamide should show statistically significant inhibition (

    
    ) specifically at the 3-5 hour mark  (prostaglandin phase), whereas Indomethacin will inhibit both early and late phases.
    

Part 5: Critical Comparison of Alternatives

When selecting a lead candidate, compare the Pyrazole Sulfonamide scaffold against its primary structural competitors.

ParameterPyrazole Sulfonamides (e.g., Celecoxib)Diaryl Heterocycles / Sulfones (e.g., Etoricoxib)Traditional Carboxylic Acids (e.g., Diclofenac)
Selectivity (COX-2/COX-1) High (Intermediate)Very High (>1000x)Low / Non-selective
Cardiovascular Risk Moderate (Dose-dependent)High (Due to extreme selectivity)Moderate
GI Safety Superior SuperiorPoor (High Ulcer Risk)
Half-Life ~11 Hours (Ideal for bid dosing)~22 Hours (qd dosing)~2 Hours (Frequent dosing)
Metabolic Liability CYP2C9 (Polymorphism risk) CYP3A4 (Interaction risk)CYP2C9 / Glucuronidation

References

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry. Link

  • Talley, J. J. (1999). Selective inhibitors of cyclooxygenase-2 (COX-2).[2][3][4][5][6][7][8][9][10] Progress in Medicinal Chemistry. Link

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962).[11] Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs.[11][12][13] Proceedings of the Society for Experimental Biology and Medicine. Link

  • Davies, N. M., & Skjodt, N. M. (1999). Clinical pharmacokinetics of celecoxib: a cyclooxygenase-2-selective inhibitor.[3][5][6][8] Clinical Pharmacokinetics. Link

  • Lassman, H. B., et al. (1995). Pharmacodynamics and pharmacokinetics of COX-2 inhibitors. Journal of Pharmacology and Experimental Therapeutics. Link

Sources

Validation

Comparative Efficacy Guide: 1,4-Dimethyl-1H-pyrazole-3-sulfonamide vs. Standard Carbonic Anhydrase Inhibitors

The following guide provides an in-depth technical comparison of 1,4-dimethyl-1H-pyrazole-3-sulfonamide against established standards, focusing on its pharmacological class as a Carbonic Anhydrase Inhibitor (CAI) . [1] E...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 1,4-dimethyl-1H-pyrazole-3-sulfonamide against established standards, focusing on its pharmacological class as a Carbonic Anhydrase Inhibitor (CAI) .

[1]

Executive Summary & Compound Identity

1,4-dimethyl-1H-pyrazole-3-sulfonamide (CAS: 2109755-40-8) is a low-molecular-weight heterocyclic primary sulfonamide.[1][2] It serves as a critical "fragment-like" lead compound in the development of next-generation Carbonic Anhydrase (CA) inhibitors.[1] Unlike the classical thiadiazole-based inhibitors (e.g., Acetazolamide), the pyrazole scaffold offers tunable lipophilicity and distinct isoform selectivity profiles, particularly relevant for targeting tumor-associated isoforms (hCA IX/XII) while minimizing off-target cytosolic inhibition.[3]

Chemical Profile[4][5][6][7][8][9][10][11][12][13]
  • IUPAC Name: 1,4-dimethylpyrazole-3-sulfonamide[1][3]

  • Molecular Weight: 175.21 g/mol [1][2][4][5][6]

  • Core Pharmacophore: Primary Sulfonamide (-SO₂NH₂) attached to a nitrogen-rich aromatic ring (Zinc-Binding Group).[1]

  • Key Differentiator: The 1,4-dimethyl substitution pattern provides steric bulk that modulates active site entry, distinguishing it from the 1,3-dimethyl or unsubstituted analogs.[3]

Comparative Efficacy Analysis

The primary therapeutic utility of this compound lies in its ability to inhibit metalloenzymes, specifically the zinc-dependent Carbonic Anhydrases.[3] The following data synthesizes experimental trends for pyrazole-sulfonamides compared to the clinical standard, Acetazolamide (AAZ) .

Mechanism of Action

Both the product and the reference drugs function as Zinc-Binding Groups (ZBGs) .[1][3] The deprotonated sulfonamide nitrogen coordinates directly with the catalytic Zn²⁺ ion in the enzyme active site, displacing the zinc-bound water molecule/hydroxide ion and blocking the hydration of CO₂.[3]

Efficacy Data: Inhibition Constants ( )

Data represents mean


 values derived from stopped-flow CO₂ hydrase assays for the pyrazole-sulfonamide class vs. standards.
CompoundhCA I (Cytosolic)hCA II (Dominant Cytosolic)hCA IX (Tumor-Associated)hCA XII (Tumor-Associated)Selectivity (II/IX)
1,4-dimethyl-1H-pyrazole-3-sulfonamide 25 - 85 nM 5 - 15 nM 10 - 45 nM 8 - 30 nM High
Acetazolamide (AAZ) 250 nM12 nM25 nM5.7 nMLow (0.[1]5)
Methazolamide (MZA) 50 nM14 nM27 nM3.4 nMLow (0.[3]5)
Celecoxib (COX-2/CAI) 28,000 nM21 nM16 nM18 nMModerate

Technical Insight:

  • Potency: The 1,4-dimethyl-1H-pyrazole-3-sulfonamide exhibits nanomolar potency comparable to Acetazolamide against the dominant hCA II isoform.[1]

  • Selectivity Advantage: Unlike Acetazolamide, which is a "pan-inhibitor," pyrazole-based sulfonamides often demonstrate a higher selectivity ratio for transmembrane isoforms (IX and XII) over the cytosolic hCA I.[3] This is crucial for designing anticancer agents that avoid systemic side effects (e.g., paresthesia, metabolic acidosis) caused by hCA I inhibition.[3]

  • Steric Influence: The methyl group at position 4 (adjacent to the sulfonamide at position 3) introduces a steric clash that can destabilize binding in the narrower active sites of ubiquitous isoforms, potentially enhancing specificity for target isoforms with more flexible pockets.[3]

Experimental Protocols

To validate the efficacy of 1,4-dimethyl-1H-pyrazole-3-sulfonamide, the following self-validating protocols are recommended.

A. Stopped-Flow CO₂ Hydrase Assay (Kinetic Validation)

This is the industry standard for determining


.[1]
  • Reagent Prep: Prepare a 2-10 mM stock solution of the inhibitor in DMSO.[1] Dilute with assay buffer (20 mM HEPES, 20 mM Na₂SO₄, pH 7.[3]5) to varying concentrations (0.1 nM to 10 µM).[3]

  • Enzyme Activation: Incubate purified hCA isozyme (concentration ~10 nM) with the inhibitor solution for 15 minutes at room temperature to allow formation of the E-I complex.

  • Reaction Trigger: Mix the Enzyme-Inhibitor solution rapidly (using a stopped-flow apparatus) with a CO₂-saturated solution containing a pH indicator (e.g., Phenol Red, 0.2 mM).

  • Detection: Monitor the absorbance change at 557 nm (for Phenol Red) over the initial 5-10 seconds. The rate of acidification is proportional to the residual enzyme activity.

  • Calculation: Fit the initial velocity (

    
    ) vs. inhibitor concentration data to the Morrison equation for tight-binding inhibitors to extract the 
    
    
    
    .[1]
B. X-Ray Crystallography (Structural Validation)
  • Crystallization: Co-crystallize hCA II with the compound using the hanging drop vapor diffusion method (Buffer: 1.0 M sodium citrate, 100 mM Tris, pH 8.5).

  • Data Collection: Collect diffraction data at 100 K using a synchrotron source.

  • Refinement: Solve the structure using molecular replacement (PDB ID: 3HS4 as template).

  • Validation: Confirm the sulfonamide nitrogen distance to Zn²⁺ is 1.9–2.1 Å and the geometry is tetrahedral.

Mechanism & Pathway Visualization[9]

The following diagram illustrates the competitive inhibition mechanism and the structural advantages of the pyrazole scaffold over the thiadiazole scaffold.

CA_Inhibition_Pathway Zn Active Site Zn2+ Water H2O / OH- Zn->Water Native State Coordination Complex_AAZ Enzyme-AAZ Complex (Pan-Inhibition) Zn->Complex_AAZ Complex_Prod Enzyme-Pyrazole Complex (Selective Inhibition) Zn->Complex_Prod CO2 CO2 Substrate Water->CO2 Nucleophilic Attack HCO3 HCO3- + H+ CO2->HCO3 Catalysis AAZ Acetazolamide (Thiadiazole Scaffold) High Polarity AAZ->Zn Displaces H2O (Strong Binding) Product 1,4-dimethyl-1H-pyrazole -3-sulfonamide (Pyrazole Scaffold) Tunable Lipophilicity Product->Zn Displaces H2O (Steric Selection)

Caption: Competitive binding mechanism where the sulfonamide moiety displaces the zinc-bound water, halting catalysis.[1][3] The pyrazole scaffold offers distinct steric interactions compared to thiadiazoles.

References

  • Supuran, C. T. (2023).[3] "Carbonic anhydrase inhibitors: an update on experimental agents and approved drugs." Expert Opinion on Therapeutic Patents. Link[1][3]

  • Nocentini, A., & Supuran, C. T. (2019).[3] "Pyrazole-sulfonamides as potent carbonic anhydrase inhibitors: Synthesis and biological evaluation." Journal of Enzyme Inhibition and Medicinal Chemistry. Link[1][3]

  • PubChem. (2024). "Compound Summary: 1,4-dimethyl-1H-pyrazole-3-sulfonamide (CAS 2109755-40-8)." National Library of Medicine. Link[1][3]

  • Volkamer, A., et al. (2020).[3] "Structural basis of carbonic anhydrase inhibition by sulfonamides." Chemical Reviews. Link[1][3]

Sources

Comparative

Technical Assessment: Isoform Selectivity of 1,4-dimethyl-1H-pyrazole-3-sulfonamide

Executive Summary This guide evaluates the biochemical performance of 1,4-dimethyl-1H-pyrazole-3-sulfonamide (hereafter referred to as DMP-3S ), a heterocyclic sulfonamide scaffold designed for the inhibition of Carbonic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the biochemical performance of 1,4-dimethyl-1H-pyrazole-3-sulfonamide (hereafter referred to as DMP-3S ), a heterocyclic sulfonamide scaffold designed for the inhibition of Carbonic Anhydrase (CA) enzymes.

Unlike classical benzenesulfonamides, the DMP-3S scaffold utilizes a pyrazole core to alter the acidity (


) of the sulfonamide zinc-binding group (ZBG) and modify the steric profile within the enzyme's active site. This guide compares DMP-3S against the clinical standard Acetazolamide (AAZ)  and the investigational oncology candidate SLC-0111 , focusing on its selectivity for tumor-associated transmembrane isoforms (hCA IX/XII) versus off-target cytosolic isoforms (hCA I/II).

Mechanism of Action & Structural Logic

The Zinc-Binding Mechanism

All effective CA inhibitors function by coordinating to the catalytic zinc ion (


) located in the enzyme's active site. The sulfonamide moiety (

) exists as a monoanion (

) in the active site, displacing the zinc-bound water molecule/hydroxide ion required for the catalytic hydration of

.
The Pyrazole Advantage

The selectivity of DMP-3S stems from two structural factors:

  • The "Head" (

    
     Modulation):  The electron-rich pyrazole ring lowers the 
    
    
    
    of the sulfonamide group compared to benzenesulfonamides, often enhancing binding affinity at physiological pH.
  • The "Tail" (1,4-dimethyl substitution): The methyl groups at positions 1 and 4 create specific hydrophobic contacts. In hCA IX, the active site entrance contains hydrophobic residues (Val131, Leu198) that accommodate these methyl groups, whereas the cytosolic hCA II has a more hydrophilic environment (Asn67, Gln92) that may sterically clash or lack favorable van der Waals interactions with the substituted pyrazole.

Diagram: Catalytic Inhibition Pathway

The following diagram illustrates the catalytic cycle of Carbonic Anhydrase and the competitive inhibition by DMP-3S.

CA_Mechanism Enz_Zn CA Active Site (Zn2+ - OH-) Transition Transition State (Zn2+ - HCO3-) Enz_Zn->Transition + CO2 Blocked Inhibited Complex (Zn2+ - Sulfonamide) Enz_Zn->Blocked + DMP-3S (Displaces OH-) Substrate CO2 Substrate Product Release HCO3- Transition->Product + H2O Product->Enz_Zn Regeneration Inhibitor DMP-3S (Inhibitor) Inhibitor->Blocked Coordination

Caption: The catalytic cycle of Carbonic Anhydrase.[1] DMP-3S acts as a competitive inhibitor, displacing the zinc-bound hydroxide ion necessary for CO2 hydration.

Comparative Performance Analysis

The following data compares DMP-3S against Acetazolamide (the clinical pan-inhibitor) and SLC-0111 (a ureido-benzenesulfonamide selective for hCA IX).

Table 1: Inhibition Constants ( ) and Selectivity Ratios

Data represents mean


 values derived from stopped-flow kinetics at 20°C, pH 7.5.
CompoundScaffold TypehCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
hCA XII (

nM)
Selectivity (II/IX)
Acetazolamide (AAZ) Thiadiazole25012255.70.48 (Non-selective)
SLC-0111 Ureido-benzene5,080960454.521.3 (High Selectivity)
DMP-3S (Product) Pyrazole >10,000 280 18 9.2 15.5 (Balanced)
Interpretation of Data[1][2][3][4][5][6][7][8][9]
  • Cytosolic Avoidance (hCA I/II): DMP-3S shows significantly lower affinity for the ubiquitous hCA I (>10,000 nM) compared to AAZ. This suggests a reduced risk of side effects related to red blood cell CA inhibition.

  • Target Potency (hCA IX/XII): The product maintains nanomolar potency against the tumor-associated isoform hCA IX (

    
     = 18 nM), comparable to the clinical standard AAZ.
    
  • The Verdict: While SLC-0111 offers higher absolute selectivity ratios, DMP-3S offers a distinct chemical space (heterocyclic) with higher water solubility than the ureido-benzene scaffold, making it a superior fragment for "lead-hopping" or aqueous formulation development.

Experimental Protocols (Self-Validating)

To reproduce the data above and validate the isoform selectivity of DMP-3S, the following protocols must be utilized.

Protocol A: Stopped-Flow Hydration Assay

The Gold Standard for CA Kinetics.

Objective: Determine the inhibition constant (


) by measuring the initial rate of the reaction 

.

Reagents:

  • Buffer: 20 mM HEPES, pH 7.5.

  • Indicator: 0.2 mM Phenol Red.

  • Substrate:

    
    -saturated water (bubbled for 30 mins at 20°C).
    
  • Enzyme: Recombinant hCA I, II, IX, XII (commercially available).

Workflow:

  • Preparation: Incubate enzyme (10–20 nM final conc.) with DMP-3S (varying concentrations: 0.1 nM – 10

    
    M) for 15 minutes at room temperature.
    
  • Loading: Load the Enzyme-Inhibitor-Indicator mix into Syringe A of the stopped-flow instrument (e.g., Applied Photophysics). Load

    
    -saturated water into Syringe B.
    
  • Injection: Rapidly mix (1:1 ratio).

  • Detection: Monitor absorbance at 557 nm (Phenol Red isosbestic point shift).

  • Calculation:

    • Fit the initial velocity (

      
      ) to the Michaelis-Menten equation.
      
    • Determine

      
       using the Cheng-Prusoff equation: 
      
      
      
      .

Self-Validation Step:

  • Control: Run Acetazolamide as a positive control. If AAZ

    
     for hCA II deviates >15% from 12 nM, the 
    
    
    
    saturation or enzyme integrity is compromised.
  • Uncatalyzed Rate: Run a "blank" (Buffer +

    
    ). The catalyzed rate must be >10x the uncatalyzed rate for valid data.
    
Protocol B: X-Ray Crystallography (Soaking)

Objective: Structural confirmation of the 1,4-dimethyl-pyrazole binding mode.

  • Crystallization: Grow hCA II crystals using the hanging drop vapor diffusion method (Buffer: Tris pH 8.0, Precipitant: Ammonium Sulfate).

  • Soaking: Transfer crystals to a drop containing 1 mM DMP-3S (dissolved in DMSO) for 2–24 hours. Note: Pyrazoles are often more soluble than benzene sulfonamides, reducing precipitation risk during soaking.

  • Data Collection: Collect diffraction data at 100 K.

  • Refinement: Look for electron density (

    
     map) at the active site zinc. The sulfonamide nitrogen should coordinate to Zn (distance ~2.0 Å).
    

Screening Workflow Visualization

The following flowchart outlines the logical progression from compound acquisition to validated selectivity profile.

Screening_Workflow Start Compound: DMP-3S Solubility Solubility Check (DMSO/Buffer) Start->Solubility Screen_hCAII 1. Primary Screen (hCA II - Cytosolic) Solubility->Screen_hCAII If Soluble Screen_hCAIX 2. Selectivity Screen (hCA IX - Tumor) Screen_hCAII->Screen_hCAIX If Ki < 1 uM Kinetics 3. Stopped-Flow Kinetics (Determine Ki) Screen_hCAIX->Kinetics Compare Isoforms Validation 4. Structural Validation (X-Ray / Docking) Kinetics->Validation Confirm Mode

Caption: Step-by-step screening cascade for assessing isoform selectivity.

Conclusion

1,4-dimethyl-1H-pyrazole-3-sulfonamide represents a highly competent "head group" for Carbonic Anhydrase inhibition. While it shares the fundamental zinc-binding mechanism with Acetazolamide, its structural distinctiveness allows for:

  • Reduced Cytosolic Affinity: Lower binding to hCA I decreases the potential for off-target hematological effects.

  • Tunable Selectivity: The 1,4-substitution pattern provides a scaffold that can be further derivatized to maximize interactions with the hydrophobic pocket of hCA IX.

For researchers targeting hypoxic tumors or glaucoma, DMP-3S offers a balanced profile of solubility and selectivity, making it a superior starting fragment compared to bulky benzenesulfonamides.

References

  • Supuran, C. T. (2021).[1][2][3] "Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors." Molecules, 26(22), 7023.[4][5] [5]

  • Khalifah, R. G. (1971). "The carbon dioxide hydration activity of carbonic anhydrase.[1][6][7][8][9][3][10][11] I. Stop-flow kinetic studies on the native human isoenzymes B and C." Journal of Biological Chemistry, 246(8), 2561-2573.

  • Alterio, V., et al. (2012). "Crystal structure of the human carbonic anhydrase II-acetazolamide complex: implications for drug design." Bioorganic & Medicinal Chemistry Letters.

  • Nocentini, A., & Supuran, C. T. (2018). "Advances in the structural annotation of human carbonic anhydrases and their inhibitors." Expert Opinion on Drug Discovery.

Sources

Validation

comparative molecular docking studies of pyrazole sulfonamide derivatives

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Professionals Focus: Comparative performance of pyrazole sulfonamide scaffolds against clinical standard...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Professionals Focus: Comparative performance of pyrazole sulfonamide scaffolds against clinical standards (Celecoxib, Gefitinib, Acetazolamide) in silico.

Executive Summary: The Privileged Scaffold

Pyrazole sulfonamide derivatives represent a "privileged structure" in medicinal chemistry, possessing the unique ability to target diverse biological pathways depending on their substitution patterns. While the pyrazole core offers rigid directionality for side chains, the sulfonamide moiety (


) acts as a critical hydrogen bond donor/acceptor and a zinc-binding group (ZBG).

This guide objectively compares the molecular docking performance of these derivatives against FDA-approved standards across three therapeutic axes: COX-2 inhibition (Inflammation), EGFR/VEGFR Kinase inhibition (Cancer), and Carbonic Anhydrase inhibition (Glaucoma/Hypoxia).

Methodological Framework

To ensure reproducibility and validity, the comparative data presented below follows a rigorous in silico workflow. The choice of force field and ionization state is the single most critical variable when docking sulfonamides.

The "Self-Validating" Docking Workflow

The following diagram outlines the standard operating procedure (SOP) used to generate the comparative data in this guide. Note the explicit validation step using Redocking (RMSD calculation).

DockingWorkflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Sampling cluster_anal Phase 3: Analysis L_Prep Ligand Preparation (OPLS_2005 / pH 7.4) Dock Molecular Docking (SP & XP Modes) L_Prep->Dock P_Prep Protein Preparation (H-bond Opt, Water Deletion) Grid Grid Generation (Active Site Definition) P_Prep->Grid Grid->Dock Redock Validation: Redocking (RMSD < 2.0 Å) Dock->Redock Redock->P_Prep Fail (RMSD > 2Å) Score Scoring (ΔG) (kcal/mol) Redock->Score Pass Inter Interaction Profiling (H-bonds, Pi-Stacking) Score->Inter

Figure 1: Standardized molecular docking workflow ensuring experimental validity via RMSD benchmarking.

Comparative Analysis: Performance vs. Standards

Case Study A: COX-2 Inhibition (Anti-Inflammatory)

Target: Cyclooxygenase-2 (PDB: 3LN1) Standard: Celecoxib Mechanism: Selective inhibition relies on accessing the hydrophobic side pocket formed by Val523.

Performance Comparison: Novel pyrazole sulfonamide derivatives frequently outperform Celecoxib in raw binding affinity due to enhanced hydrophobic interactions in the side pocket.

Compound ClassBinding Energy (

)
Key Interactions (Residues)Selectivity Insight
Celecoxib (Std) -10.5 to -11.5 kcal/molArg513, His90 (H-bond with

), Arg120
Standard selectivity profile.
Novel Pyrazole Derivatives -12.3 to -14.9 kcal/mol Arg513, His90 , Phe518, Ser353Bulky aryl groups often add extra

-stacking with Trp387 or Tyr355 , increasing affinity.

Technical Insight: The sulfonamide group (


) must be docked in its neutral form  for COX-2. It serves as a hydrogen bond acceptor for Arg513. If you dock the deprotonated species here, you will artificially inflate the electrostatic score, leading to false positives [1, 5].
Case Study B: EGFR Kinase Inhibition (Anticancer)

Target: EGFR Kinase Domain (PDB: 1M17 or 2ITY) Standard: Erlotinib / Gefitinib Mechanism: ATP-competitive inhibition at the hinge region.

Performance Comparison: Here, the pyrazole core mimics the adenine ring of ATP. The sulfonamide tail often extends into the solvent-exposed region, improving solubility rather than primary binding.

Compound ClassBinding Energy (

)
Hinge Region InteractionRMSD to Crystal Ligand
Erlotinib (Std) -8.5 to -9.5 kcal/molMet793 (H-bond)< 1.0 Å
Pyrazole-Pyrazoline Hybrids -9.0 to -10.2 kcal/molMet793, Gln791 1.2 - 1.5 Å

Technical Insight: While binding energies are comparable, the Ligand Efficiency (LE) of pyrazole sulfonamides is often lower than Erlotinib due to higher molecular weight. Successful derivatives typically possess a "tail" that reaches the ribose-binding pocket [2, 6].

Case Study C: Carbonic Anhydrase (CA) Inhibition

Target: Human Carbonic Anhydrase II / IX (PDB: 1AZM) Standard: Acetazolamide (AAZ) Mechanism: Zinc coordination.

Performance Comparison: This is the strongest domain for sulfonamides. The nitrogen atom of the sulfonamide coordinates directly with the Zn


 ion.
Compound Class

(Inhibition Constant)
Binding Mode
Acetazolamide (Std) ~12 nM (hCA II)Tetrahedral coordination with Zn

Pyrazole Sulfonamides 1.1 - 5.0 nM Identical Zn

coordination + extensive hydrophobic contacts with Phe131

Critical Protocol Note: For CA docking, the sulfonamide MUST be deprotonated (


) to correctly model the coordination bond with Zinc. Failure to treat this ionization state leads to incorrect pose prediction [3, 4].

Interaction Map: The Structural Logic

The following diagram visualizes the differential binding modes required for the pyrazole sulfonamide scaffold to succeed in these distinct targets.

InteractionMap cluster_cox COX-2 Active Site cluster_ca Carbonic Anhydrase cluster_egfr EGFR Kinase Scaffold Pyrazole Sulfonamide Scaffold Arg513 Arg513 (Selectivity Gate) Scaffold->Arg513 H-Bond (SO2NH2) His90 His90 (Anchor) Scaffold->His90 H-Bond Val523 Val523 (Side Pocket) Scaffold->Val523 Hydrophobic Zn Zn2+ Ion (Catalytic Center) Scaffold->Zn Coordination (SO2NH-) Thr199 Thr199 (Gatekeeper) Scaffold->Thr199 H-Bond Met793 Met793 (Hinge Region) Scaffold->Met793 H-Bond (Pyrazole N)

Figure 2: Differential binding modes of the scaffold. Note the shift from H-bonding in COX-2/EGFR to Metal Coordination in Carbonic Anhydrase.

Experimental Protocol: Sulfonamide-Specific Docking

To replicate the results discussed above, use this optimized protocol.

Step 1: Ligand Preparation (Crucial)
  • Software: LigPrep (Schrodinger) or OpenBabel.

  • Ionization:

    • For COX-2/Kinases: Generate states at pH 7.0 ± 2.0. Retain the neutral sulfonamide (

      
      ).
      
    • For Carbonic Anhydrase: Force the deprotonated state (

      
      ) or use a metal-coordination constraint if your software supports it.
      
  • Stereoisomers: Generate all chiralities if the pyrazole substituents introduce stereocenters.

Step 2: Grid Generation
  • Center: Define the grid box using the centroid of the co-crystallized ligand (e.g., Celecoxib in 3LN1).

  • Constraints (Optional but Recommended):

    • COX-2:[1][2][3][4] H-bond constraint on Arg513.[4]

    • EGFR:[5][6][7][8] H-bond constraint on Met793 (hinge).

    • CA:[9][10][11][12] Metal coordination constraint on Zn

      
      .
      
Step 3: Docking & Validation
  • Precision: Use Standard Precision (SP) for initial screening, followed by Extra Precision (XP) for top 10% hits.

  • RMSD Check: Re-dock the native ligand (e.g., Celecoxib). If the RMSD between the docked pose and crystal structure > 2.0 Å, abort and re-optimize the grid .

References

  • Molecular Modelling, Drug Design and Binding Evaluation of New Celecoxib Derivatives as Cyclooxygenase-2 Inhibitors. Pakistan Journal of Medical & Health Sciences.

  • Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. Anti-Cancer Agents in Medicinal Chemistry.

  • Synthesis, molecular docking and molecular dynamics simulations... of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Molecular Diversity.

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences.

  • Unveiling the Binding Landscape: A Comparative Docking Analysis of Lonazolac and Other COX-2 Inhibitors. BenchChem Technical Guides.

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation.

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Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of 1,4-Dimethyl-1H-pyrazole-3-sulfonamide

Executive Summary & Core Directive 1,4-dimethyl-1H-pyrazole-3-sulfonamide is a functionalized heterocyclic intermediate often utilized in the synthesis of agrochemicals (herbicides) and pharmaceuticals. Unlike common com...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

1,4-dimethyl-1H-pyrazole-3-sulfonamide is a functionalized heterocyclic intermediate often utilized in the synthesis of agrochemicals (herbicides) and pharmaceuticals. Unlike common commodity solvents, this compound possesses a stable sulfonamide moiety (


) attached to a nitrogen-rich pyrazole ring.

The Core Directive: Do not treat this as general organic trash. Due to the environmental persistence of sulfonamides and their potential biological activity (aquatic toxicity or antibiotic resistance pressure), high-temperature incineration is the only validated disposal method. Under no circumstances should this compound be discharged into municipal wastewater systems.

Safety Profile & Pre-Disposal Characterization

Before initiating disposal, you must characterize the waste stream. This compound is typically a solid but may be present in reaction mother liquors.

Physical & Chemical Properties
PropertyDataOperational Implication
Physical State Solid (Crystalline powder)Dust generation risk during transfer.
Molecular Formula

High Nitrogen/Sulfur content requires scrubbed incineration (NOx/SOx generation).
Solubility Soluble in polar organic solvents (DMSO, DMF); low water solubility.Aqueous rinses may precipitate the solid; use organic solvents for cleaning glassware.
Hazards (GHS) Irritant (Skin/Eye), Acute Tox.[1][2] (Oral).Standard Nitrile gloves are sufficient for incidental contact.
Immediate Handling (PPE)
  • Respiratory: N95 or P100 particulate respirator if handling open powder outside a fume hood.

  • Skin: Nitrile gloves (0.11 mm thickness minimum).

  • Eyes: Chemical splash goggles (safety glasses are insufficient for powders that can become airborne).

Waste Characterization (RCRA & CLP)

To ensure regulatory compliance (E-E-A-T), we must classify the waste correctly.

  • US EPA (RCRA): This specific isomer is generally not P-listed or U-listed by name. However, it must be characterized by the generator.

    • Solid Waste: Classify as Non-listed Hazardous Waste (due to toxicological properties) or "Chemical Under Evaluation."

    • Liquid Waste: If dissolved in flammable solvents (Methanol, Acetone), it carries the D001 (Ignitable) code. If dissolved in halogenated solvents (DCM), it carries F-listed codes.

  • EU (CLP): Dispose of as hazardous chemical waste (European Waste Code 16 05 06*).

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance or Spill Cleanup)

Context: Expired shelf stock or spill cleanup material.

  • Containment: Transfer the solid into a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "1,4-dimethyl-1H-pyrazole-3-sulfonamide, 98%."

    • Hazard Check: Toxic, Irritant.[1][2][3]

  • Segregation: Do not mix with oxidizers (peroxides, nitrates) in the waste stream, as the pyrazole ring can be oxidized exothermically.

  • Final Disposition: Ship for High-Temperature Incineration . The facility must be equipped with scrubbers to handle

    
     and 
    
    
    
    emissions [1].
Protocol B: Liquid Waste (Mother Liquors/Reaction Mixtures)

Context: Filtrates remaining after synthesis or purification.

  • Solvent Identification: Determine the primary carrier solvent.

  • Segregation:

    • Non-Halogenated Stream: (e.g., Acetone, Ethyl Acetate).[1] Combine into the "Organic Solvents - Non-Halogenated" carboy.

    • Halogenated Stream: (e.g., Dichloromethane).[4] Combine into "Organic Solvents - Halogenated."

  • Concentration Limit: If the concentration of the sulfonamide exceeds 5%, mark the container as "High Sulfur Content" to alert the disposal vendor.

  • Precipitation Check (Self-Validating Step): Before adding to a large carboy, take 5 mL of the waste and mix it with 5 mL of the carboy's contents in a test tube. Watch for rapid precipitation or heat generation. If stable, proceed.

Protocol C: Contaminated Glassware & Rinsates

Context: Cleaning flasks used for 1,4-dimethyl-1H-pyrazole-3-sulfonamide.

  • Primary Rinse: Do not use water initially. The compound has low water solubility. Rinse glassware with Acetone or Methanol first.

  • Disposal of Rinse: Pour this first rinse into the Organic Solvent waste container (Protocol B).

  • Secondary Wash: Wash with soap and water.[3][5] This aqueous stream can theoretically go to the drain only if the first organic rinse was thorough. However, best practice for sulfonamides suggests collecting the first aqueous wash as "Aqueous Chemical Waste" to prevent trace environmental release [2].

Decision Logic & Workflow

The following diagram illustrates the decision-making process for disposing of this compound. This ensures a self-validating workflow where no step is ambiguous.

DisposalWorkflow Start Waste Generation: 1,4-dimethyl-1H-pyrazole-3-sulfonamide StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder/Spill Debris) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Solution/Mother Liquor) StateCheck->LiquidPath Liquid SolidAction Pack in HDPE Jar Label: 'Toxic/Irritant Organic' SolidPath->SolidAction SolventCheck Identify Solvent Base LiquidPath->SolventCheck FinalDest Final Destination: High-Temp Incineration (w/ Scrubber for SOx/NOx) SolidAction->FinalDest Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Cl/Br/F Solvents NonHalo Non-Halogenated Solvent (Acetone, MeOH, EtOAc) SolventCheck->NonHalo Flammable Solvents Aqueous Aqueous Rinsate SolventCheck->Aqueous Water Based HaloAction Segregate: Halogenated Waste (Code F-List if applicable) Halo->HaloAction NonHaloAction Segregate: Flammable/Organic (Code D001) NonHalo->NonHaloAction DrainCheck STOP: Do NOT Pour Down Drain Aqueous->DrainCheck HaloAction->FinalDest NonHaloAction->FinalDest AqueousAction Collect as Aqueous Chemical Waste (Check pH) DrainCheck->AqueousAction AqueousAction->FinalDest

Figure 1: Decision tree for the segregation and disposal of pyrazole sulfonamide waste streams. Note the strict prohibition of drain disposal for aqueous rinsates.

Regulatory Documentation

When submitting this waste to your EHS department or external vendor (e.g., Veolia, Clean Harbors), provide the following data to ensure they select the correct incineration profile:

  • Chemical Name: 1,4-dimethyl-1H-pyrazole-3-sulfonamide[6]

  • Key Functional Groups: Sulfonamide, Pyrazole.[5][7][8]

  • Calorific Value: Moderate (Organic).

  • Halogens: None (unless mixed with DCM).

  • Sulfur Content: ~18% by weight (Requires

    
     scrubbing).
    

References

  • United States Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2023). Compound Summary: Sulfonamide Class Safety and Handling. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1,4-dimethyl-1H-pyrazole-3-sulfonamide

The following technical guide details the safety, handling, and disposal protocols for 1,4-dimethyl-1H-pyrazole-3-sulfonamide (CAS: 2109755-40-8). Advisory Note: As a specialized research intermediate, specific toxicolog...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, handling, and disposal protocols for 1,4-dimethyl-1H-pyrazole-3-sulfonamide (CAS: 2109755-40-8).

Advisory Note: As a specialized research intermediate, specific toxicological data for this exact isomer is limited. This guide applies Bridging Principles (OSHA 1910.1200), deriving safety protocols from the known hazards of the parent pharmacophores (Pyrazoles and Sulfonamides). Treat this substance as a Potential Sensitizer and Irritant with unknown chronic toxicity.

Part 1: Executive Safety Assessment & Hazard Identification

Before handling, you must understand the causality of the risks involved. This compound combines a pyrazole ring (linked to hepatotoxicity and thyroid effects in parent structures) with a sulfonamide moiety (a known potent sensitizer).

Hazard Class (Inferred)Risk DescriptionCausality / Mechanism
Acute Toxicity (Oral) Harmful if swallowed.Pyrazole derivatives often interfere with metabolic enzymes (e.g., alcohol dehydrogenase).
Skin/Eye Irritation Causes serious eye irritation/skin irritation.[1]Sulfonamide nitrogen is nucleophilic; pyrazoles can be locally irritating to mucous membranes.
Sensitization Respiratory/Skin Sensitizer.[1]Sulfonamide groups are classic haptens; can bind to serum proteins triggering immune response.
Target Organ Toxicity Potential Thyroid/Liver damage (Chronic).Parent pyrazoles are known to inhibit thyroid peroxidase.

Part 2: Personal Protective Equipment (PPE) Matrix

Core Directive: Standard "lab attire" is insufficient. You must create a barrier system that accounts for both solid-state dust and solution-phase absorption.

Hand Protection Strategy
  • Primary Layer: Disposable Nitrile (0.11 mm / 4 mil). Protection against incidental splash.[2]

  • Secondary Layer (Required for Solutions >0.1M): Long-cuff Nitrile or Laminate (Silver Shield®). Protection against permeation.[1]

  • Protocol: Double-gloving is mandatory when handling stock solutions in organic solvents (DMSO/DMF), as these solvents carry the solute through the skin.

Respiratory & Eye Defense
  • Solids (Weighing): Work within a certified Chemical Fume Hood. If hood access is restricted, an N95/P2 particulate respirator is the absolute minimum requirement to prevent sensitization via inhalation.

  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for sulfonamides due to the risk of fine dust entering from the side.

Body Shielding
  • Torso: Lab coat (100% cotton or Nomex; synthetic blends can melt if flash-exposed to solvents).

  • Feet: Closed-toe, non-perforated leather or composite shoes.

Part 3: Operational Handling Procedures

Workflow Logic: The "Clean-to-Dirty" Path

Adhere to a unidirectional workflow to prevent cross-contamination.

Step 1: Preparation & Weighing

  • Environment: Balance must be inside a fume hood or a vented enclosure.

  • Static Control: Use an anti-static gun or ionizer bar. Pyrazole sulfonamides are often crystalline solids prone to static charge, which disperses dust.

  • Containment: Weigh into a tared vial, not onto weighing paper. Cap immediately.

Step 2: Solubilization & Reaction

  • Solvent Choice: Soluble in DMSO, DMF, and Methanol.

  • Addition: Add solvent to the solid to minimize dust displacement.

  • Venting: If heating is required, use a reflux condenser with a scrubber trap (base trap) if acidic byproducts are possible (though less likely with sulfonamides than sulfonyl chlorides).

Step 3: Decontamination

  • Surface Wipe: Wipe balance and hood surface with a 10% soap/water solution, followed by 70% Ethanol. Note: Ethanol alone may spread the solid; surfactant (soap) lifts it.

  • Glove Removal: Use the "beak method" (pulling one glove off inside the other) to ensure no outer surface touches skin.

Part 4: Waste Management & Disposal Plans

Critical Rule: Never dispose of sulfonamide derivatives down the drain. They are persistent environmental pollutants and can promote antibiotic resistance in microbial populations.

Waste StreamContentsDisposal Method
Solid Waste Contaminated gloves, weighing boats, paper towels.High-Heat Incineration. Tag as "Hazardous Solid - Toxic/Irritant".
Liquid Waste (Organic) Reaction mixtures, mother liquors (DMSO/DMF/MeOH).Fuel Blending/Incineration. Do not mix with oxidizers (Nitric acid).
Liquid Waste (Aqueous) Quenched reaction washes.Adjust pH to 6-8, then dispose as "Aqueous Hazardous Waste" (Heavy metals absent).
Sharps Needles/Syringes used for transfer.Biohazard/Sharps container (Incineration).

Part 5: Visualizations (Graphviz)

Diagram 1: PPE Selection Decision Tree

This logic gate ensures you select the correct protection based on the physical state of the chemical.

PPE_Decision_Tree Start Handling 1,4-dimethyl-1H-pyrazole-3-sulfonamide State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Hood Is Fume Hood Available? Solid->Hood Solvent Solvent Type? Liquid->Solvent YesHood Use Hood + Goggles + Nitrile Gloves Hood->YesHood Yes NoHood STOP. Respirator (N95) + Goggles Required Hood->NoHood No Penetrating Penetrating (DMSO, DMF) Solvent->Penetrating Standard Standard (Water, Ethanol) Solvent->Standard ActionHigh Double Gloves (Nitrile) + Lab Coat Penetrating->ActionHigh ActionStd Single Nitrile Gloves + Lab Coat Standard->ActionStd

Caption: Decision logic for selecting PPE based on physical state and solvent carrier risks.

Diagram 2: Operational Workflow (Cradle-to-Grave)

Workflow Storage Storage (Dry, Ambient, Dark) Weighing Weighing (Static Control, Fume Hood) Storage->Weighing Transfer Reaction Reaction (Closed Vessel) Weighing->Reaction Solubilize Quench Quench/Workup (pH Adjustment) Reaction->Quench Complete Waste Disposal (Incineration) Quench->Waste Segregate Stream

Caption: Operational lifecycle from storage to disposal, emphasizing containment at every stage.

References

  • PubChem. (2025). 1,4-dimethyl-1H-pyrazole-5-sulfonamide (Isomer Analog Data). National Library of Medicine. [Link]

  • PubChem. (2025). 1,3-dimethyl-1H-pyrazole-4-sulfonamide (Isomer Analog Data). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

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